molecular formula C8H12ClNO2S B1288252 Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride CAS No. 41940-43-6

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Cat. No.: B1288252
CAS No.: 41940-43-6
M. Wt: 221.71 g/mol
InChI Key: ZBGUERNJHMVQLZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (CAS 41940-43-6) is a versatile aminothiophene derivative serving as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C8H12ClNO2S, with a molecular weight of 221.7 g·mol⁻¹ . The compound features both an ester group and a protonated amino group, making it a key building block for constructing more complex heterocyclic systems. Thiophene derivatives are of significant interest in pharmaceutical research due to their wide range of therapeutic properties . Specifically, 2-aminothiophene scaffolds, such as this compound, are crucial precursors in developing novel molecules with potential antimicrobial activity against various bacterial and fungal strains . Research indicates that structurally similar ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown a significant inhibitory effect against organisms such as B. subtilis , E. coli , P. vulgaris , and S. aureus . Beyond antimicrobial applications, the thiophene nucleus is a key structural component in research concerning anti-inflammatory, anticancer, and kinase inhibiting agents, highlighting the broad utility of this chemical scaffold in drug discovery efforts . This product is intended for use in a laboratory setting only. Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)4-6(9)12-7;/h4H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUERNJHMVQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598079
Record name Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41940-43-6
Record name Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized as privileged scaffolds due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and antitumor properties. These compounds are integral to the development of novel therapeutics and functional materials, finding applications in pharmaceuticals, agrochemicals, and organic electronics.[1] This guide focuses on a specific, yet important, member of this class: Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

While comprehensive data for the hydrochloride salt is not extensively documented in publicly available literature, this guide will provide a thorough analysis of the physical and chemical properties of the parent compound, the free amine, Ethyl 5-amino-3-methylthiophene-2-carboxylate. Furthermore, we will extrapolate the expected properties of the hydrochloride salt, discuss its synthesis, and provide essential safety and handling information based on closely related analogues. This approach ensures a scientifically grounded and practical resource for professionals in the field.

Physicochemical Properties

The conversion of a free amine to its hydrochloride salt is a common strategy in drug development to enhance solubility and stability. The protonation of the amino group generally leads to a crystalline solid with a higher melting point and increased aqueous solubility compared to the free base.

Properties of the Free Amine and Related Analogues

The following table summarizes the known physical properties of closely related 2-aminothiophene derivatives. This data serves as a valuable reference point for understanding the characteristics of Ethyl 5-amino-3-methylthiophene-2-carboxylate.

PropertyValueCompoundSource
Molecular Formula C₈H₁₁NO₂SEthyl 2-amino-4-methylthiophene-3-carboxylate[2]
Molecular Weight 185.24 g/mol Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]
Appearance Yellow crystalsEthyl 2-amino-4-methylthiophene-3-carboxylate[2]
Melting Point 165-167 °CEthyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate[1]
Solubility Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane; insoluble in water.Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[3]

Note: The properties listed are for structurally similar compounds. The actual values for Ethyl 5-amino-3-methylthiophene-2-carboxylate and its hydrochloride salt may vary. The hydrochloride salt is expected to exhibit greater solubility in polar solvents, including water.

Spectral Data Analysis

¹H NMR Spectroscopy

For a related compound, Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate , the following proton NMR signals were observed in DMSO-d₆:

  • δ 1.27 (t, J = 7.1 Hz, 3H, H-ester): A triplet corresponding to the methyl protons of the ethyl ester group.

  • δ 2.27 (s, 3H, CH₃): A singlet for the methyl group at position 4 of the thiophene ring.

  • δ 4.19 (q, J = 7.0 Hz, 2H, OCH₂): A quartet for the methylene protons of the ethyl ester group.

  • δ 8.00 (s, 2H, NH₂): A singlet corresponding to the protons of the amino group.[1]

For the target compound, similar signals for the ethyl ester and the methyl group on the thiophene ring are expected. The chemical shift of the amino protons would likely be different in the hydrochloride salt due to protonation.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate shows characteristic absorption bands:

  • 3408, 3298 cm⁻¹ (NH₂): Stretching vibrations of the amino group.

  • 2991 cm⁻¹ (C-H): Stretching of sp³ hybridized C-H bonds.

  • 1670, 1609 cm⁻¹ (C=O): Carbonyl stretching of the ester and acetyl groups.

  • 1253 cm⁻¹ (C-O): Stretching of the ester C-O bond.[1]

For Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, the N-H stretching region would be expected to show broader absorption bands at higher frequencies due to the formation of the ammonium salt.

Synthesis and Reaction Mechanisms

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction , a one-pot multicomponent condensation.[4] This reaction is highly versatile and allows for the preparation of a wide range of substituted 2-aminothiophenes.[5]

Proposed Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

The synthesis can be envisioned in two main stages: the formation of the 2-aminothiophene ring via the Gewald reaction, followed by the formation of the hydrochloride salt.

Step 1: Gewald Reaction for the Synthesis of the Thiophene Ring

This step involves the reaction of a ketone (or an aldehyde), an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine or morpholine).[1][4]

Gewald_Synthesis Reactants Reactants: - Ketone/Aldehyde - Ethyl Cyanoacetate - Elemental Sulfur - Base (e.g., Diethylamine) Step1 Step 1: Knoevenagel Condensation (Formation of α,β-unsaturated nitrile) Reactants->Step1  One-pot reaction Step2 Step 2: Michael Addition of Sulfur Step1->Step2 Step3 Step 3: Ring Closure and Tautomerization Step2->Step3 Product Ethyl 5-amino-3-methylthiophene-2-carboxylate (Free Amine) Step3->Product

Caption: Proposed Gewald reaction workflow for the synthesis of the 2-aminothiophene core.

Step 2: Formation of the Hydrochloride Salt

The free amine, Ethyl 5-amino-3-methylthiophene-2-carboxylate, is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is then added, leading to the precipitation of the hydrochloride salt.

Salt_Formation FreeAmine Ethyl 5-amino-3-methylthiophene-2-carboxylate (in organic solvent) Mixing Mixing and Stirring FreeAmine->Mixing HCl Hydrochloric Acid (in suitable solvent) HCl->Mixing Precipitation Precipitation of the Salt Mixing->Precipitation Isolation Filtration and Drying Precipitation->Isolation HCl_Salt Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride Isolation->HCl_Salt

Sources

An In-depth Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a precursor in the synthesis of notable pharmaceuticals.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile intermediate in the synthesis of a wide array of therapeutic agents, including anti-inflammatory, anti-psychotic, anti-cancer, and antimicrobial drugs.[1] Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a particularly valuable derivative, offering strategically placed functional groups that enable further molecular elaboration. This guide will focus on this specific compound, elucidating its characteristics and its pathway from a laboratory reagent to a critical component in drug manufacturing.

Compound Identification and Physicochemical Properties

Correctly identifying the molecule is the first step in any scientific endeavor. The hydrochloride salt of Ethyl 5-amino-3-methylthiophene-2-carboxylate is a distinct chemical entity with specific properties.

PropertyValueSource
Chemical Name Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochlorideN/A
CAS Number 41940-43-6[4]
Molecular Formula C₈H₁₂ClNO₂S[4]
Molecular Weight 221.70 g/mol [4]
Appearance White to yellow crystalline powder[5]
Solubility Soluble in organic solvents such as ethanol, DMF, and dichloromethane; insoluble in water.N/A

Note: Some properties are for the free base or closely related analogs and should be considered representative.

Synthesis: The Gewald Reaction

The cornerstone of 2-aminothiophene synthesis is the Gewald reaction, a one-pot, multi-component condensation that is both efficient and highly adaptable.[2] This reaction is a testament to the elegance of convergent synthesis, allowing for the rapid assembly of the thiophene core from simple starting materials.

3.1. Mechanism and Rationale

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][6] The choice of a secondary amine is critical; it acts as both a base to deprotonate the α-cyanoester and as a nucleophilic catalyst to activate the elemental sulfur. The reaction proceeds through a series of intermediates, culminating in the formation of the highly substituted 2-aminothiophene ring. The reaction is typically performed in an alcohol solvent, such as ethanol or methanol.[2][6]

3.2. Experimental Protocol: Synthesis of the Free Base

The following is a representative, detailed protocol for the synthesis of the free base, which would then be converted to the hydrochloride salt.

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or Diethylamine)

  • Ethanol

Procedure:

  • To a solution of elemental sulfur (0.1 mol) and morpholine (10 ml) in ethanol (20 ml), a mixture of ethyl acetoacetate (0.1 mol) and ethyl cyanoacetate (0.1 mol) is added dropwise over 30 minutes at 35-40 °C with constant stirring.[6][7]

  • The reaction mixture is then heated to 45-65°C and stirred for 3 hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.[2][6]

  • The crude product is then recrystallized from ethanol to yield the pure Ethyl 5-amino-3-methylthiophene-2-carboxylate.[2][6]

3.3. Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration.

Caption: Workflow for the synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

Applications in Drug Development: A Key Intermediate for Olanzapine

The utility of Ethyl 5-amino-3-methylthiophene-2-carboxylate and its close analogs is prominently demonstrated in the synthesis of the atypical antipsychotic drug, Olanzapine.[8][9][10][11][12] Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.

The synthesis of Olanzapine involves the construction of a thieno[2,3-b][5][7]benzodiazepine core, for which a 2-aminothiophene derivative is a critical starting material.[8][9] The amino group of the thiophene serves as a nucleophile in a condensation reaction with an o-fluoronitrobenzene derivative, followed by reduction of the nitro group and subsequent cyclization to form the seven-membered diazepine ring.[11] The final step typically involves a condensation reaction with N-methylpiperazine to complete the Olanzapine structure.[8][9]

Olanzapine_Synthesis Thiophene Ethyl 5-amino-3-methyl- thiophene-2-carboxylate (or analog) Intermediate1 Condensation with o-fluoronitrobenzene Thiophene->Intermediate1 Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 ThienoBenzodiazepine 4-Amino-2-methyl-10H- thieno[2,3-b][1,5]benzodiazepine Intermediate3->ThienoBenzodiazepine Olanzapine Olanzapine ThienoBenzodiazepine->Olanzapine NMP N-Methylpiperazine NMP->Olanzapine

Caption: Simplified synthetic route to Olanzapine highlighting the role of the 2-aminothiophene core.

Mechanism of Action and Signaling Pathway of Olanzapine

As a drug derived from the thiophene scaffold, Olanzapine exerts its therapeutic effects by acting as an antagonist at multiple neurotransmitter receptors in the brain. Its primary mechanism of action involves blocking dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors. The antagonism of these receptors in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic effects.

Olanzapine_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Response Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺) D2R->Response HT2AR->Response Olanzapine Olanzapine Olanzapine->D2R Antagonism Olanzapine->HT2AR Antagonism

Caption: Olanzapine's mechanism of action via antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Safety and Handling

Substituted 2-aminothiophenes, including Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, should be handled with care in a laboratory setting. Based on data for analogous compounds, the following hazards are likely associated with this substance:

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

(Source: Representative data for similar 2-aminothiophene compounds[13])

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is more than just a chemical reagent; it is a key enabler in the discovery and development of life-changing medicines. Its synthesis, primarily through the robust and efficient Gewald reaction, provides a reliable source of this versatile building block. As demonstrated by its role in the synthesis of Olanzapine, this compound provides a clear example of how fundamental organic chemistry translates into significant advancements in pharmacology and patient care. A thorough understanding of its properties, synthesis, and applications is therefore essential for any scientist working at the forefront of medicinal chemistry.

References

  • PubChem. (n.d.). ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. Retrieved from [Link]

  • Bhat, M. A., Al-Omar, M. A., & Amr, A.-G. E. (2021). Therapeutic importance of synthetic thiophene. Therapeutic importance of synthetic thiophene, 13(1), 1.
  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Asiri, A. M. (2003).
  • Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(5), 3753-3758.
  • Akkurt, M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2508.
  • Zolfigol, M. A., et al. (2018). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Synlett, 29(10), 1339-1344.
  • Hassan, A. S. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 841-849.
  • Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1798.
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Sources

An In-Depth Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their inherent structural features allow for diverse functionalization, making them attractive starting points for the design and synthesis of novel therapeutic agents. This technical guide focuses on a specific, yet representative, member of this class: Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. We will delve into its fundamental physicochemical properties, provide a detailed examination of its synthesis via the renowned Gewald reaction, and explore the broader applications of the 2-aminothiophene scaffold in modern drug discovery.

Physicochemical Properties

The hydrochloride salt of Ethyl 5-amino-3-methylthiophene-2-carboxylate is formed by the protonation of the amino group. Understanding its molecular weight and structure is fundamental for any experimental work.

Molecular Structure and Weight

The chemical structure of the base molecule, Ethyl 5-amino-3-methylthiophene-2-carboxylate, consists of a thiophene ring substituted with an ethyl carboxylate group at position 2, a methyl group at position 3, and an amino group at position 5. The hydrochloride salt is formed by the addition of hydrogen chloride to the amino group.

Based on the molecular formula of the free base, C₈H₁₁NO₂S, the calculated molecular weight is 185.25 g/mol . The addition of hydrogen chloride (HCl, molecular weight ≈ 36.46 g/mol ) results in the hydrochloride salt with a calculated molecular weight of 221.71 g/mol .

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula (Base) C₈H₁₁NO₂SCalculated
Molecular Weight (Base) 185.25 g/mol Calculated
Molecular Formula (HCl Salt) C₈H₁₂ClNO₂SCalculated
Molecular Weight (HCl Salt) 221.71 g/mol Calculated
Appearance (related compounds) White to light yellow crystalline solid[3]

Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The Gewald reaction is a cornerstone of thiophene chemistry, providing a versatile and efficient one-pot synthesis of substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5][6] This multicomponent reaction is prized for its operational simplicity and the ready availability of starting materials.[6]

Reaction Mechanism Overview

The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile. This is followed by the addition of sulfur and a subsequent ring closure to form the thiophene ring.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A Carbonyl Compound C α,β-Unsaturated Nitrile A->C Base Catalyst B Activated Nitrile B->C D Elemental Sulfur (S8) E Thiolate Intermediate C->E Base, Sulfur D->E F 2-Aminothiophene E->F Ring Closure

Caption: A simplified workflow of the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate

This protocol is a representative example of the Gewald synthesis adapted for the target molecule.

Materials:

  • Propionaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable amine catalyst like diethylamine)

  • Ethanol (or Methanol)

Procedure:

  • To a stirred mixture of propionaldehyde (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[4]

  • The reaction mixture is then stirred at 45 °C for 3 hours.[4]

  • Allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the desired Ethyl 5-amino-3-methylthiophene-2-carboxylate.

Formation of the Hydrochloride Salt:

To prepare the hydrochloride salt, the purified base can be dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration and dried.

The Role of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene scaffold is a versatile building block in the synthesis of various heterocyclic compounds with a wide range of pharmacological activities.[7] The presence of the amino and carboxylate groups allows for further chemical modifications to explore structure-activity relationships (SAR).

Therapeutic Applications

Substituted 2-aminothiophenes have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial Agents: These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[1][8]

  • Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties.[1][2]

  • Anticancer Agents: The thiophene core is present in some anticancer drug candidates.

  • Antiviral and Antifungal Agents: Research has demonstrated the potential of these compounds against various viruses and fungi.

  • Central Nervous System (CNS) Activity: Some 2-aminothiophene derivatives have been explored for their effects on the CNS.

The following diagram illustrates the workflow from the core scaffold to potential therapeutic applications.

Drug_Discovery_Workflow A 2-Aminothiophene Scaffold B Chemical Modification (e.g., N-acylation, ester hydrolysis) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Development F->G

Caption: Drug discovery workflow starting from the 2-aminothiophene scaffold.

Conclusion

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, as a representative of the 2-aminothiophene class, is a compound of significant interest to the drug discovery community. Its synthesis is readily achievable through the robust Gewald reaction, and the resulting scaffold offers a wealth of opportunities for chemical modification and the development of novel therapeutic agents. The diverse biological activities associated with 2-aminothiophene derivatives underscore their importance and continued relevance in medicinal chemistry research.

References

  • Mobinikhaledi, A., Forughi, G., & Kalhor, M. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Fisher Scientific. (n.d.). Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules.
  • Félix, R. C., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules.
  • Ohashi, Y., et al. (2004). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development.
  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
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  • PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • Pharmaffiliates. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

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A Technical Guide to the Structure Elucidation of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among these, the 2-aminothiophene scaffold is a "privileged structure," appearing in a vast array of pharmacologically active agents, from antiviral to anti-inflammatory and cytostatic compounds.[1][2][3] The reliable synthesis of these molecules, most notably through the robust and versatile Gewald reaction, is a cornerstone of medicinal chemistry.[4][5][6] However, synthesis is only the beginning. The absolute, unambiguous confirmation of a molecule's structure is paramount, ensuring that all subsequent biological and material characterization is built on a foundation of certainty.

This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a representative 2-aminothiophene, Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of multiple spectroscopic methods. The causality behind the selection of each experiment and the logic of data interpretation will be emphasized, providing a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically sound framework for structural verification.

The Strategic Workflow for Structure Elucidation

The conclusive identification of an unknown or newly synthesized compound is never reliant on a single analytical technique.[7][8] Instead, it involves a logical, tiered approach where each result corroborates and builds upon the last. The workflow begins with macro-level information (molecular weight and elemental composition) and systematically drills down to the finest details of atomic connectivity and spatial arrangement.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation cluster_3 Final Output Sample Synthesized Sample (e.g., from Gewald Reaction) MS High-Resolution Mass Spectrometry (HRMS) Sample->MS Provides Molecular Formula IR FTIR Spectroscopy Sample->IR Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Confirms Mass IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Fragments XRAY Single-Crystal X-ray Crystallography NMR_2D->XRAY If Ambiguity Remains or 3D Structure Needed Structure Elucidated Structure NMR_2D->Structure Establishes Connectivity XRAY->Structure Provides Absolute Proof

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex world of NMR, we must first establish the basics: what is the molecule made of, and what functional groups does it contain?

High-Resolution Mass Spectrometry (HRMS)

The Causality: The first question for any unknown sample is "What is its molecular weight and elemental composition?" HRMS is the definitive technique for this. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization mechanism, which is ideal for polar and pre-ionized molecules.

Expected Data & Interpretation: The compound is a hydrochloride salt. In the ESI source, we expect to observe the protonated molecular ion of the free base, [M+H]⁺.

  • Free Base (C₈H₁₁NO₂S) Molecular Weight: 185.0510

  • Expected [M+H]⁺: 186.0583

Observing a high-resolution mass that matches this value to within a few parts per million (ppm) provides strong, self-validating evidence for the elemental formula C₈H₁₂NO₂S⁺.

Fragmentation Pattern: Mass spectrometry also provides structural clues through fragmentation. Key expected fragments for Ethyl 5-amino-3-methylthiophene-2-carboxylate would include:

  • Loss of ethylene (-28 Da): From McLafferty rearrangement of the ethyl ester.

  • Loss of ethanol (-46 Da): From the ethyl ester group.

  • Loss of the ethoxy group (-45 Da): Cleavage of the ester C-O bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality: FTIR is a rapid and powerful technique for identifying the types of chemical bonds, and therefore functional groups, present in a molecule. For our target compound, it serves to confirm the presence of the amine, ester, and thiophene core. As a hydrochloride salt, the primary amine (R-NH₂) is protonated to an ammonium salt (R-NH₃⁺), which significantly alters the N-H stretching vibrations.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3200-2800 (broad)N⁺-H StretchStrong, broad absorption characteristic of an ammonium salt. This replaces the sharp R-NH₂ peaks around 3400-3300 cm⁻¹.
~2980-2850C-H Stretch (Aliphatic)Confirms the presence of the methyl and ethyl groups.
~1700-1680C=O Stretch (Ester)Strong, sharp peak indicating the ester carbonyl. Conjugation with the thiophene ring lowers it from ~1735 cm⁻¹.
~1620-1580N-H Bend / C=C StretchBending vibration from the ammonium group and aromatic C=C stretching from the thiophene ring.
~1250C-O Stretch (Ester)Asymmetric C-O-C stretch of the ester group.[9]
~700-600C-S StretchIndicates the presence of the thiophene ring.

This pattern provides a distinct fingerprint, confirming the key functional moieties and, importantly, the salt form of the compound.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8] By mapping the hydrogen and carbon framework and their connectivity, we can piece the molecular puzzle together. For this hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the sample and slows the exchange of the N-H protons, often allowing them to be observed.

¹H NMR: Mapping the Proton Environment

The Causality: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Expected Data & Interpretation for C₈H₁₁NO₂S·HCl:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2-4.3Quartet (q)2H-O-CH₂ -CH₃Deshielded by the adjacent oxygen atom of the ester. Split into a quartet by the 3 neighboring methyl protons.
~2.3-2.4Singlet (s)3HThiophene-CH₃ Attached to the aromatic thiophene ring. Appears as a singlet as there are no adjacent protons.
~1.2-1.3Triplet (t)3H-O-CH₂-CH₃ Shielded aliphatic protons. Split into a triplet by the 2 neighboring methylene protons.
~7.0-8.0 (broad)Singlet (s)3H-NH₃The protons on the nitrogen. As an ammonium salt, they are deshielded and appear as a broad singlet due to exchange and quadrupolar coupling.

Note: There is no proton on the thiophene ring at position 4, so no signal is expected in the aromatic region (~6-8 ppm) other than the NH₃⁺ protons. This absence is a key piece of structural evidence.

Caption: Predicted ¹H NMR assignments for the target molecule.

¹³C NMR and DEPT: Identifying the Carbon Skeleton

The Causality: ¹³C NMR reveals the number of unique carbon environments. While standard ¹³C NMR shows all carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing another layer of validation.

Expected Data & Interpretation:

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~165AbsentC =O (Ester)Carbonyl carbon, highly deshielded.
~150AbsentC 5-NH₃⁺Thiophene carbon attached to nitrogen, deshielded.
~135AbsentC 3-CH₃Thiophene carbon with methyl substituent.
~115AbsentC 2-C=OThiophene carbon attached to the ester group.
~105AbsentC 4Quaternary carbon at position 4 of the thiophene ring.
~60Positive-O-CH₂ -CH₃Methylene carbon attached to oxygen. DEPT-135 shows CH₂ as negative.
~15PositiveThiophene-CH₃ Methyl carbon on the thiophene ring. DEPT-135 shows CH/CH₃ as positive.
~14Positive-O-CH₂-CH₃ Methyl carbon of the ethyl group. DEPT-135 shows CH/CH₃ as positive.

Note: The exact chemical shifts of the thiophene ring carbons can vary based on substitution patterns but the relative order and types are predictable.

2D NMR: Assembling the Molecular Puzzle

The Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). A cross-peak will connect the CH₂ quartet (~4.2 ppm) and the CH₃ triplet (~1.3 ppm) of the ethyl group, confirming this fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is a critical step for unambiguously assigning the carbon signals. For example, it will link the signal at ~4.2 ppm (¹H) to the signal at ~60 ppm (¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the final assembly. It shows correlations between protons and carbons that are 2-3 bonds away. It connects the fragments.

Key Expected HMBC Correlations:

Caption: Expected long-range H-C correlations from HMBC.

  • Ethyl Group to Carbonyl: Protons of the -O-CH₂ - will show a correlation to the C =O carbon, confirming the ester structure.

  • Methyl Group to Thiophene Ring: Protons of the thiophene-CH₃ will correlate to C2, C3, and C4 of the thiophene ring, locking its position at C3.

  • NH₃⁺ Protons to Ring: The ammonium protons may show weak correlations to C5 and C4, confirming the position of the amino group.

By systematically analyzing these 2D correlations, all atoms can be placed in their correct positions, leading to the final, validated structure.

The Gold Standard: Single-Crystal X-ray Crystallography

The Causality: While the combined spectroscopic data provides overwhelming evidence, the only technique that provides absolute, unambiguous proof of structure, including 3D spatial arrangement and bond lengths/angles, is single-crystal X-ray crystallography.[10] It is the final arbiter in structure elucidation.

Methodology: This requires growing a suitable, diffraction-quality single crystal of the compound, which is not always trivial. If successful, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

Data & Interpretation: The output is a definitive 3D model of the molecule in the crystal lattice. It confirms not only the connectivity established by NMR but also provides precise bond lengths and angles. For this molecule, it would confirm the planarity of the thiophene ring and the orientation of the substituent groups.

Data Synthesis and Conclusion

The power of this integrated approach lies in the convergence of all data points to a single, consistent structure.

Summary of Validating Evidence:

TechniqueFindingConclusion
HRMS [M+H]⁺ ion at m/z 186.0583, matching C₈H₁₂NO₂S⁺.Correct elemental formula confirmed.
FTIR Broad N⁺-H stretch (~3000 cm⁻¹), C=O stretch (~1690 cm⁻¹), C-O stretch (~1250 cm⁻¹).Confirms ammonium, ester, and thiophene.
¹H NMR Signals for ethyl (q, t), methyl (s), and NH₃⁺ (broad s). Absence of other aromatic protons.All proton environments accounted for.
¹³C NMR / DEPT 8 unique carbons, including C=O, 4 thiophene C, CH₂, and two CH₃ groups.Correct carbon skeleton identified.
COSY Correlation between ethyl CH₂ and CH₃ protons.Confirms ethyl fragment.
HMBC Key correlations link the ethyl group to C=O, and the methyl group to C2, C3, and C4 of the thiophene ring.Unambiguous connectivity established.
X-ray (If performed) Provides a complete 3D structure matching all spectroscopic data.Absolute proof of structure.

By following this rigorous, multi-technique workflow, the structure of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride can be elucidated with the highest degree of confidence, providing the solid foundation necessary for its further development in research and industry.

Appendix: Standardized Experimental Protocols

High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 10-100 fold into a 50:50 methanol:water solution containing 0.1% formic acid to aid ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Analysis Mode: Infuse the sample directly or via LC injection. Acquire data in positive ion mode (ESI+).

  • Data Acquisition: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers of major absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire data with a 30° pulse and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire proton-decoupled data using a 30-45° pulse and a relaxation delay of 2 seconds.

  • DEPT-135: Acquire data to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the specific sample concentration.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals by slow evaporation, vapor diffusion, or slow cooling from a suitable solvent or solvent mixture (e.g., ethanol, methanol/water).

  • Crystal Selection: Select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Use a modern CCD or CMOS-based single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, typically at a low temperature (e.g., 100 K).

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine the model against the diffraction data using full-matrix least-squares on F² (e.g., SHELXL).[10]

  • Analysis: Analyze the final structure for bond lengths, angles, and intermolecular interactions.

References

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  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • Bakhite, E. A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5693-5697. [Link]

  • Boutilier, J., & Furan, L. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • ChanneGowda, D., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953. [Link]

  • de la Torre, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • PubChem. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Sabnis, R. W., et al. (1999). Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • L. Schenetti, et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6030-6038. [Link]

  • Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-266. [Link]

  • Martins, P., et al. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891. [Link]

  • Ghorab, M. M., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 22(12), 6027-6034. [Link]

  • Sabnis, R. W. (2011). The Gewald reaction: A review of its applications in the synthesis of conventional and functional colorants. Coloration Technology, 127(4), 215-228. [Link]

  • Furan, L., & Boutilier, J. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(1), 540-554. [Link]

  • Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(1), 1-24. [Link]

  • de Souza, T. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. International Journal of Molecular Sciences, 24(3), 2074. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

  • Fisher Scientific. Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Sabnis, R.W., Rangnekar, D.W., Sonawane, N.D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36, 333.
  • de la Torre, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • Bakhite, E. A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5693-5697.
  • Furan, L., & Boutilier, J. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(1), 540-554.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • de la Torre, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788.
  • de Souza, T. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. International Journal of Molecular Sciences, 24(3), 2074.
  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-266.
  • ChanneGowda, D., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953.
  • Ghorab, M. M., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 22(12), 6027-6034.
  • Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(1), 1-24.
  • L. Schenetti, et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6030-6038.
  • Asiri, A. M. (2003).
  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1084.
  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
  • Sabnis, R.W., Rangnekar, D.W., Sonawane, N.D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36, 333.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

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An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds.[1] As with any chemical entity destined for use in drug development and other high-purity applications, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into its intrinsic chemical properties, potential degradation pathways, and outline robust methodologies for assessing its stability. This document is intended to serve as a practical resource for scientists and researchers, enabling them to maintain the integrity and purity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride throughout its lifecycle.

Introduction: The Significance of 2-Aminothiophenes

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities.[2] Their synthesis, often achieved through the versatile Gewald reaction, provides a gateway to a wide array of substituted thiophenes.[3] Ethyl 5-amino-3-methylthiophene-2-carboxylate, as a functionalized member of this class, is a valuable building block for the synthesis of thienopyrimidines and other heterocyclic systems of pharmaceutical interest.[1] The hydrochloride salt form is commonly employed to enhance the stability and solubility of the parent amine, facilitating its handling and formulation.[4]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is essential for predicting its stability and developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃S (for the free base)[5]
AppearanceLikely a colorless to light yellow or brown crystalline solid[4]
SolubilityExpected to be soluble in polar organic solvents like ethanol and DMSO. The hydrochloride salt form should confer some aqueous solubility.Inferred from related compounds
Melting PointVaries for related compounds (e.g., 165-167 °C for a similar derivative)[4]

Note: Specific data for the hydrochloride salt may vary and should be determined empirically.

Intrinsic Stability and Degradation Pathways

The stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is influenced by its constituent functional groups: the aminothiophene ring, the ethyl ester, and the amine hydrochloride salt. Understanding the potential degradation pathways of each is crucial for establishing appropriate storage and handling protocols.

Hydrolytic Degradation

The ethyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions. This degradation pathway would result in the formation of the corresponding carboxylic acid. While the hydrochloride salt form provides an acidic environment that would favor stability against base-catalyzed hydrolysis, exposure to high humidity or non-anhydrous solvents could still promote this degradation route over time.

Oxidative Degradation

The primary amino group on the thiophene ring is a potential site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of colored impurities. The hydrochloride salt form can mitigate this to some extent by protonating the amine, making it less susceptible to oxidation. However, oxidative degradation remains a significant concern for long-term storage.

Thermal Degradation

At elevated temperatures, thiophene derivatives can undergo thermal decomposition. The primary pathway often involves the cleavage of the carbon-sulfur bonds within the thiophene ring.[6] For Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, thermal stress could also lead to dealkylation of the ester or other complex degradation reactions.

Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. The specific photostability of this compound is not extensively documented, but as a general precaution, protection from light is recommended.

Diagram of Potential Degradation Pathways

G cluster_stress Stress Factors cluster_compound Ethyl 5-amino-3-methylthiophene-2-carboxylate HCl cluster_degradation Degradation Products Humidity Humidity Compound Parent Compound Humidity->Compound Hydrolysis Oxygen Oxygen Oxygen->Compound Oxidation Heat Heat Heat->Compound Thermal Degradation Light Light Light->Compound Photodegradation Hydrolysis_Product Carboxylic Acid Derivative Compound->Hydrolysis_Product Oxidation_Products Oxidized Impurities Compound->Oxidation_Products Thermal_Products Ring-Opened Products Compound->Thermal_Products Photo_Products Photodegradation Impurities Compound->Photo_Products

Caption: Potential degradation pathways of the compound under various stress conditions.

Recommended Storage and Handling

Based on the chemical nature of the compound and general best practices for aminothiophene derivatives, the following storage and handling procedures are recommended to ensure its long-term stability:

ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.Reduces the rate of all potential degradation reactions, particularly thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation of the amino group.
Light Protect from light by storing in an amber vial or in a light-proof container.Prevents potential photodegradation.
Moisture Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.Prevents hydrolytic degradation of the ethyl ester.
Container Use a well-sealed, non-reactive container (e.g., glass).Prevents contamination and reaction with the container material.
Handling Handle in a well-ventilated area, avoiding inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.General laboratory safety practice for handling chemical reagents.[6]

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is essential for accurately assessing the purity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride and quantifying any degradation products. A High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for this purpose.

Proposed HPLC Method

The following is a proposed starting point for developing a stability-indicating HPLC method. This method is based on published methods for similar 2-aminothiophene derivatives and should be validated according to ICH guidelines.[7][8]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a slightly acidic pH)
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 250-350 nm)
Column Temperature 25-30°C
Injection Volume 10-20 µL
Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[9][10] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Workflow for Stability Testing

G cluster_sample Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solutions Prepare solutions of the compound Acid_Stress Acid Hydrolysis Prepare_Solutions->Acid_Stress Base_Stress Base Hydrolysis Prepare_Solutions->Base_Stress Oxidative_Stress Oxidative Degradation Prepare_Solutions->Oxidative_Stress Thermal_Stress Thermal Degradation Prepare_Solutions->Thermal_Stress Photo_Stress Photodegradation Prepare_Solutions->Photo_Stress HPLC_Analysis HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Evaluation Evaluate peak purity and resolution HPLC_Analysis->Data_Evaluation

Caption: A typical workflow for conducting forced degradation studies.

Potential Impurities

The purity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride can be affected by impurities arising from both the synthesis process and degradation.

Synthesis-Related Impurities

The Gewald synthesis typically involves the reaction of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3] Potential impurities could include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Residual solvents and reagents.

Degradation-Related Impurities

Based on the degradation pathways discussed, the primary degradation products to monitor would be:

  • 5-Amino-3-methylthiophene-2-carboxylic acid: The product of ester hydrolysis.

  • Oxidized derivatives: A complex mixture of colored compounds resulting from the oxidation of the amino group.

  • Ring-opened products: Resulting from the thermal cleavage of the thiophene ring.

Conclusion

The stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including its susceptibility to hydrolysis, oxidation, thermal stress, and photodegradation. By adhering to the recommended storage and handling procedures, the integrity of this valuable compound can be preserved. Furthermore, the implementation of a robust, validated stability-indicating HPLC method is essential for ensuring the purity and quality of the material throughout its use. The information presented herein provides a solid foundation for researchers and scientists to confidently work with and maintain the stability of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosubstituted β-ketonitriles, II. 2-Amino-thiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte, 99(1), 94-100.
  • Mobinikhaledi, A., Forughi, G., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7405. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Parfitt, K. (Ed.). (1999). Martindale: The complete drug reference (32nd ed.). Pharmaceutical Press. (General reference for analytical methods)
  • Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., & Ghorab, M. M. (2009). Novel anti-inflammatory and analgesic derivatives of 2-aminothiophene. Acta Pharmaceutica, 59(3), 265-278. (Available through academic search engines)
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Elder, D. P., & Teasdale, A. (2019). Control of genotoxic impurities in active pharmaceutical ingredients (APIs): a review of the chemistry and risk-based approaches. Organic Process Research & Development, 23(11), 2355-2385. (General reference for impurity control)
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2012). Synthesis, characterization and biological evaluation of some new thieno [2, 3-d] pyrimidine derivatives as potential anticancer and radiosensitizing agents. Acta Pharmaceutica, 62(1), 1-16. [Link]

  • ResearchGate. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of Ethyl 5-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. As a crucial building block in the synthesis of various biologically active compounds, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available data on structurally related compounds to offer a robust framework for risk assessment and safe laboratory practices.

Physicochemical and Toxicological Profile

Structural Formula:

Aminothiophene derivatives are recognized for their diverse biological activities, which also necessitates a cautious approach to their handling.[1][2][3] The hydrochloride salt form generally enhances water solubility compared to the free base, which can influence its absorption and bioavailability.[4] However, the presence of the thiophene ring, a known structural alert in drug metabolism, suggests a potential for bioactivation to reactive metabolites.[5][6]

Known and Inferred Properties:

PropertyInferred Value/InformationRationale/Supporting Evidence
Appearance White to off-white or light yellow solid.Based on similar aminothiophene derivatives.[7]
Melting Point Expected to be higher than the free base due to the ionic nature of the salt.General principle for amine hydrochloride salts.
Solubility Likely soluble in water and polar organic solvents like ethanol and DMSO.[7]The hydrochloride salt form increases polarity and aqueous solubility.[4]
Stability Potentially susceptible to hydrolysis of the ester group under strongly acidic or basic conditions. May be sensitive to light and oxidation over long-term storage.General reactivity of esters and aminothiophenes.[8][9]
Hygroscopicity As an amine hydrochloride salt, it is likely to be hygroscopic.A common characteristic of pharmaceutical salts.[8][]

Toxicological Assessment Summary:

Based on data from structurally similar aminothiophene carboxylates, Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride should be handled as a hazardous substance.[11] The primary concerns are:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

No specific LD50 data is available for this compound; however, a review of acute toxicity for thiophene derivatives suggests a range of low to moderate toxicity, with LD50 values for various derivatives reported between 455 mg/kg and 3120 mg/kg.[11]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. The following sections detail the potential hazards and the corresponding control measures.

Hazard Identification and Analysis

The primary hazards associated with Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride are:

  • Chemical Hazards:

    • Irritant: Causes skin, eye, and respiratory tract irritation.

    • Potential for Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.

    • Reactivity: As an amine hydrochloride, it will react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents.[13][14][15][16]

  • Physical Hazards:

    • Dust Explosion: As with many fine organic powders, there is a potential for a dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach to safety is essential.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of dust.

  • Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems should be considered.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or dust generation, chemical safety goggles or a face shield should be worn.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for organic dusts should be used.

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is critical for minimizing risk. The following procedures should be integrated into all laboratory workflows involving this compound.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage Conditions:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

    • Due to its likely hygroscopic nature, storage in a desiccator is recommended to prevent moisture uptake.[8][]

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.[13][14][15][16]

    • Protect from light to prevent potential photodegradation.[9]

Weighing and Solution Preparation

This workflow is designed to minimize dust generation and exposure.

Weighing_and_Solution_Preparation cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Cleanup Prep Gather all necessary PPE and equipment Weigh Tare balance with weigh paper or boat Prep->Weigh Proceed to hood Transfer Carefully transfer solid to weigh paper Weigh->Transfer Record Record weight Transfer->Record ToVessel Transfer solid to a suitable vessel Record->ToVessel AddSolvent Slowly add solvent and stir to dissolve ToVessel->AddSolvent Decontaminate Decontaminate weighing area and utensils AddSolvent->Decontaminate Once dissolved Dispose Dispose of contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Workflow for weighing and preparing solutions of the compound.

Step-by-Step Protocol:

  • Preparation: Before starting, ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).

  • Work Area: Conduct all manipulations within a certified chemical fume hood.

  • Weighing: Place a weigh boat or paper on the analytical balance and tare.

  • Transfer: Carefully transfer the required amount of the solid compound to the weigh boat. Avoid creating dust.

  • Dissolution: Transfer the weighed solid into a suitable flask or beaker. Slowly add the desired solvent and stir until the solid is completely dissolved.

  • Cleanup: Decontaminate the balance and surrounding area. Dispose of any contaminated weigh boats, paper, and gloves in the designated solid hazardous waste container.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response
  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to handle the cleanup.[18][19][20]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed container for liquid hazardous waste. Due to the presence of sulfur and a halogen (from the hydrochloride), this waste may be classified as halogenated organic waste in some jurisdictions.[21] Consult your institution's waste disposal guidelines.[4][22][23]

  • Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.

Analytical Methods for Quality Control

Ensuring the purity and identity of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is crucial for its application in research and development.

  • High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): These are powerful techniques for assessing purity and identifying impurities. A reversed-phase HPLC method, similar to those used for other aminothiophene derivatives, would likely be effective.[24] A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of a modifier like formic acid would be a good starting point for method development.[6] MS detection would allow for confirmation of the molecular weight and fragmentation pattern, aiding in structure elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. Expected signals in the 1H NMR spectrum would include those for the ethyl group, the methyl group on the thiophene ring, and the amine protons.[1][25][26]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and vibrations associated with the thiophene ring.[25]

Conclusion

References

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  • Ilie, M., & Cojocaru, V. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(11), 2796-2815. [Link]

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  • Rajan, S. T., et al. (2014). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. IUCrData, 1(1), x140001. [Link]

  • University of Alabama at Birmingham. (n.d.). Examples of Incompatible Chemicals. Retrieved January 28, 2026, from [Link]

  • Singh, R., et al. (2016). Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Singh, R., & Kumar, M. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 4(5). [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 28, 2026, from [Link]

  • ChemBK. (2024, April 9). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved January 28, 2026, from [Link]

  • Zhang, Y., et al. (2010). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 15(8), 5483-5491. [Link]

  • Duke University Occupational & Environmental Safety. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved January 28, 2026, from [Link]

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A Senior Application Scientist's Guide to the Theoretical Properties of Substituted Thiophenes Using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiophene Scaffold and the Predictive Power of DFT

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals and serve as fundamental building blocks for high-performance organic electronic materials.[1] The electronic properties and biological activity of the thiophene scaffold can be precisely modulated by introducing various substituents. This ability to "tune" the molecule's characteristics makes a predictive, theoretical understanding of these changes invaluable. It allows for the rational design of novel compounds with desired properties, saving significant time and resources in synthetic and screening efforts.[2][3]

This guide provides an in-depth exploration of how Density Functional Theory (DFT), a powerful quantum mechanical modeling method, is employed to investigate and predict the theoretical properties of substituted thiophenes. As a computational tool, DFT allows us to move beyond empirical observation and delve into the electronic structure that governs a molecule's behavior. We will not only outline the steps of the calculations but also explain the causality behind methodological choices, grounding our protocols in established scientific principles.

Pillar 1: The 'Why' Behind the Method — Foundational DFT Concepts for the Organic Chemist

At its core, DFT is built on the principle that the total energy of a system, and thus all its properties, is a functional of the electron density. This is a more computationally tractable approach than solving the Schrödinger equation for every electron in a complex molecule. The practical application of DFT involves two critical choices: the exchange-correlation functional and the basis set .

  • The Exchange-Correlation Functional: This is an approximation that accounts for the complex quantum mechanical interactions between electrons. A vast "zoo" of functionals exists, each with its strengths. For organic molecules like thiophenes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often the workhorse of choice.[4] B3LYP provides a robust and computationally efficient balance between accuracy and speed for predicting geometries and electronic properties of a wide range of organic systems.[5] For more accurate predictions of properties like HOMO-LUMO gaps, which are crucial for electronics, long-range corrected functionals like CAM-B3LYP or ωB97XD are often superior as they better handle charge-transfer phenomena.[6][7]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost. Pople-style basis sets like 6-31G(d) are good for initial geometry optimizations, while larger, more flexible sets like 6-311++G(d,p) are recommended for final, high-accuracy energy calculations and property predictions.[4][8] The "(d,p)" indicates the addition of polarization functions, which are essential for accurately describing the bonding in molecules containing heteroatoms like sulfur.

The synergy between a well-chosen functional and an appropriate basis set is paramount for obtaining results that are not just qualitatively interesting but quantitatively reliable.

Pillar 2: Core Properties and the Influence of Substitution

By applying DFT, we can dissect how substituents systematically alter the fundamental properties of the thiophene ring. The primary mechanism is the perturbation of the ring's π-electron system by either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Geometric Structure

The first step in any DFT study is to determine the molecule's most stable three-dimensional arrangement, its equilibrium geometry. This is achieved through a geometry optimization calculation, which systematically adjusts bond lengths and angles to find the lowest energy conformation.[5][9] Substituents can induce subtle but significant changes in the thiophene ring's geometry, which in turn affects its electronic properties and crystal packing. Comparing the calculated geometric parameters with experimental data, such as from X-ray crystallography or rotational spectroscopy, is a key method for validating the chosen level of theory.[4][10]

Frontier Molecular Orbitals (FMOs) and Reactivity

The electronic and optical properties of a molecule are largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally implies that the molecule is more reactive, more polarizable, and will absorb light at longer wavelengths (a red-shift in its UV-Vis spectrum).[11]

Substituents directly tune these orbital energies.[13]

  • Electron-Donating Groups (EDGs) like amino (-NH₂) or methyl (-CH₃) groups increase the electron density of the thiophene ring, primarily raising the energy of the HOMO.[14]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, primarily lowering the energy of the LUMO.[14]

This modulation of the HOMO-LUMO gap is the fundamental principle behind designing thiophene-based materials for applications ranging from organic solar cells to targeted pharmaceuticals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity:[11]

  • Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

  • Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

  • Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Table 1: Calculated FMO Energies and Reactivity Descriptors for Substituted Thiophenes

(Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level to illustrate trends.)

CompoundSubstituentHOMO (eV)LUMO (eV)ΔE (eV)Hardness (η)Electrophilicity (ω)
Thiophene-H-6.58-0.855.732.871.44
2-Aminothiophene-NH₂ (EDG)-5.89-0.615.282.641.45
2-Nitrothiophene-NO₂ (EWG)-7.21-2.954.262.132.99

As shown, the EDG (-NH₂) raises the HOMO energy and slightly decreases the gap, while the EWG (-NO₂) significantly lowers both HOMO and LUMO energies, drastically reducing the gap and increasing the electrophilicity index.

Pillar 3: A Self-Validating Experimental Protocol Workflow

This section provides a detailed, step-by-step methodology for performing a standard DFT calculation on a substituted thiophene using the Gaussian software package, a widely used tool in computational chemistry.[4][8] The protocol is designed to be self-validating by incorporating a crucial verification step.

Experimental Protocol: DFT Analysis of 2-Nitrothiophene
  • Step 1: Construct the Molecule

    • Using a molecular builder interface like GaussView, construct the 2-nitrothiophene molecule. Ensure correct atom types and initial bonding. Clean the geometry using the software's built-in tools to achieve a reasonable starting structure.

  • Step 2: Prepare the Gaussian Input File (.gjf)

    • Open the Gaussian Calculation Setup window.

    • In the "Job Type" tab, select "Opt+Freq". This single keyword instructs the software to first perform a geometry optimization and then, upon successful completion, conduct a frequency calculation using the optimized geometry.[8]

    • In the "Method" tab, specify the desired level of theory.

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

    • In the "Title" tab, provide a descriptive name, e.g., "2-Nitrothiophene Opt Freq B3LYP".

    • In the "General" tab, ensure the charge is 0 and the spin state is a Singlet for this closed-shell molecule.[8]

    • Save the file. The resulting input file will have a structure similar to this:

  • Step 3: Execute the Calculation

    • Submit the input file to the Gaussian program on your computational resource (local machine or remote cluster).[8]

  • Step 4: Verify the Results (Self-Validation)

    • Upon completion, open the output file (.log or .out).

    • Convergence Check: Search for the four "YES" convergence criteria near the end of the optimization section to confirm the geometry optimization was successful.

    • Vibrational Analysis (Crucial Check): Scroll to the frequency analysis section. Scan the list of vibrational frequencies. A true energy minimum structure will have zero imaginary frequencies . If one or more imaginary frequencies are present (they appear as negative numbers), the structure is a transition state or a saddle point, not a stable minimum, and the geometry must be re-examined. This step is the core of the self-validation process.

  • Step 5: Extract and Analyze Data

    • Optimized Geometry: The final, optimized atomic coordinates can be visualized and extracted from the output file.

    • Energies: Search for "Alpha occ. eigenvalues" to find the energies of the molecular orbitals. The last listed occupied orbital is the HOMO, and the first listed unoccupied orbital is the LUMO.

    • Spectra: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data.[1][15]

Visualization of the DFT Workflow

The logical flow of this self-validating protocol can be visualized as follows:

DFT_Workflow cluster_prep Preparation cluster_calc Computation cluster_analysis Validation & Analysis mol_build 1. Build Molecular Structure input_file 2. Create Input File (Method, Basis Set, Job Type: Opt+Freq) mol_build->input_file Define System run_calc 3. Run DFT Calculation input_file->run_calc Submit Job check_conv 4a. Check for Convergence run_calc->check_conv check_freq 4b. Check for Imaginary Frequencies (N_imag = 0?) check_conv->check_freq extract_data 5. Extract & Analyze Data (Energies, Geometry, Spectra) check_freq->extract_data Yes re_examine Re-examine Input Structure check_freq->re_examine No re_examine->mol_build

A logical workflow for performing and validating a DFT calculation.

Advanced Analysis: Visualizing Reactivity

Beyond numerical data, DFT allows for the generation of visual models that provide intuitive chemical insight.

  • Molecular Electrostatic Potential (MEP) Maps: An MEP map plots the electrostatic potential onto the molecule's electron density surface. It provides a color-coded guide to the charge distribution:

    • Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack.

    • Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack. For thiophene derivatives, the MEP map can instantly reveal how a substituent alters the charge landscape of the entire molecule.

  • Fukui Functions: These functions provide a more quantitative, atom-specific measure of reactivity by identifying which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack.[16] This is particularly useful in drug development for predicting metabolic hotspots or sites of interaction with a biological target.

Diagram of a Substituted Thiophene
General structure of a 2-substituted thiophene.

Conclusion

Density Functional Theory is an indispensable tool for the modern chemist, providing a powerful lens through which to view and predict the properties of substituted thiophenes. By carefully selecting functionals and basis sets and adhering to self-validating protocols that include geometry optimization and frequency analysis, researchers can reliably model molecular structure, electronic behavior, and reactivity. This computational-first approach enables the rational design of novel thiophene derivatives, accelerating the discovery of new drugs and advanced materials by focusing experimental efforts on the most promising candidates.

References

  • Rasool, N., Shaik, M. R., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. [Link]

  • Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry. [Link]

  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry. [Link]

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  • Various Authors. (N/A). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. [Link]

  • Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. UBC Chemistry. [Link]

  • Le, D. T., et al. (N/A). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Semantic Scholar. [Link]

  • User "nmrignall". (2023). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

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  • Arjunan, V., et al. (N/A). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

  • Various Authors. (N/A). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ACS Publications. [Link]

  • Various Authors. (2025). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Semantic Scholar. [Link]

  • Al-Otaibi, A. A. M. (2025). Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. Journal of Education and Science. [Link]

  • Various Authors. (N/A). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

  • Jacquemin, D., et al. (2019). Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores. ACS Publications. [Link]

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  • Various Authors. (N/A). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]

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  • Taras, T., et al. (N/A). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. SciSpace. [Link]

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  • Belaidi, S. (2025). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. [Link]

  • Pouchan, C., et al. (2025). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. [Link]

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • El-Mellouhi, F., et al. (N/A). A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum. Libya Journal of Applied Sciences and Technology. [Link]

  • Various Authors. (N/A). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]

  • Grimme, S., et al. (N/A). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

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A Comprehensive Technical Guide to Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis via the robust Gewald reaction, detail its comprehensive characterization, and discuss its strategic application as a precursor to biologically active molecules, particularly thienopyrimidines. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a thorough understanding of this versatile compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives are integral to the synthesis of agrochemicals, dyes, and, most notably, pharmaceuticals.[2] Their utility stems from their synthetic accessibility and the diverse chemical space that can be explored through modifications of the thiophene ring. Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride serves as a crucial intermediate, providing a reactive handle for the construction of more complex heterocyclic systems. Its hydrochloride salt form often enhances stability and solubility, facilitating its use in subsequent synthetic transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is paramount for its effective utilization. While specific experimental data for the hydrochloride salt is not extensively published, we can infer its properties from its close analog, Ethyl 2-amino-4-methylthiophene-3-carboxylate, and the expected effects of protonation.

Table 1: Physicochemical Properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Free Amine Analog)

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂S[2]
Molecular Weight185.25 g/mol [2]
AppearanceYellow crystals[3]
Melting Point76-79 °C[3]
SolubilitySoluble in ethyl acetate, ethanol[3]

Note: The hydrochloride salt is expected to exhibit higher solubility in polar solvents.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of the title compound. Below are the expected spectral data, based on the analysis of the closely related Ethyl 2-amino-4-methylthiophene-3-carboxylate.[2][3]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.29 ppm and a triplet around 1.35 ppm), a singlet for the methyl group on the thiophene ring (around 2.28 ppm), and a singlet for the C5-proton (around 5.82 ppm). The amine protons will appear as a broad singlet (around 6.07 ppm), which would likely shift downfield upon protonation to the hydrochloride salt.[3]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 166.13 ppm), the carbons of the thiophene ring, and the carbons of the ethyl and methyl groups.[3]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations of the primary amine (around 3408 and 3298 cm⁻¹).[4]

  • C-H stretching of the alkyl groups (around 2991 cm⁻¹).[4]

  • C=O stretching of the ester (around 1670 cm⁻¹).[4]

  • C=C stretching of the thiophene ring (around 1587 cm⁻¹).[4]

Upon formation of the hydrochloride salt, the N-H stretching region is expected to broaden and shift due to the formation of the ammonium salt.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free amine, the expected molecular ion peak [M+H]⁺ would be at m/z 186.15.[3]

Synthesis and Purification

The synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a two-step process: the formation of the 2-aminothiophene core via the Gewald reaction, followed by the conversion to its hydrochloride salt.

Step 1: Gewald Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate

The Gewald reaction is a one-pot, multicomponent reaction that provides efficient access to polysubstituted 2-aminothiophenes.[2]

Gewald Synthesis Reactants Acetone + Ethyl Cyanoacetate + Sulfur Reaction_Vessel Reaction Mixture (Stirred at 50°C for 3h) Reactants->Reaction_Vessel Catalyst Diethylamine (Base) Catalyst->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Workup Quench with Water Extract with Ethyl Acetate Reaction_Vessel->Workup Purification Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) Workup->Purification Product Ethyl 2-amino-4-methylthiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald Synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[3]

  • Reaction: Stir the reaction mixture continuously for 3 hours at 50°C. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, quench the reaction mixture with ice-cold water and extract the product with ethyl acetate.[3]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (7:3) mobile phase to yield the pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.[3]

Step 2: Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified Ethyl 5-amino-3-methylthiophene-2-carboxylate in a suitable anhydrous solvent such as diethyl ether or ethanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane), until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration.

  • Drying: Wash the solid with the anhydrous solvent and dry it under vacuum to obtain the final product.

Hydrochloride Salt Formation Free_Amine Ethyl 5-amino-3-methyl- thiophene-2-carboxylate (in Anhydrous Solvent) Reaction Acidification and Precipitation Free_Amine->Reaction Reagent Dry HCl gas or HCl in Dioxane Reagent->Reaction Isolation Filtration and Washing Reaction->Isolation Product Ethyl 5-amino-3-methylthiophene- 2-carboxylate hydrochloride Isolation->Product

Caption: Workflow for Hydrochloride Salt Formation.

Applications in Drug Discovery

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. A primary application is in the synthesis of thienopyrimidines, which are known to exhibit a range of biological activities.[5]

Drug Discovery Application Start Ethyl 5-amino-3-methyl- thiophene-2-carboxylate HCl Intermediate Thienopyrimidine Scaffolds Start->Intermediate Cyclization Reactions End_Product Biologically Active Molecules (e.g., Kinase Inhibitors, Antimicrobials) Intermediate->End_Product Further Functionalization

Caption: Application in the Synthesis of Bioactive Molecules.

The amino and ester functionalities of the molecule provide two reactive sites for cyclization reactions, leading to the formation of the fused pyrimidine ring. The resulting thienopyrimidine core can then be further functionalized to optimize its interaction with biological targets.

Conclusion

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a synthetically accessible and versatile intermediate with significant potential in drug discovery. Its straightforward synthesis via the Gewald reaction and subsequent conversion to the hydrochloride salt make it a readily available building block. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective application in the development of novel therapeutic agents.

References

  • Khanum, G., et al. (2021). Synthesis, Computational, Spectroscopic, Hirshfeld surface, electronic state and molecular docking studies on diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate. Chemical Physics Letters, 781, 138968.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312.
  • Nayak, S. K., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7405.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link].

  • Prasad, K. C., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 1-7.
  • Alqasoumi, S. I., et al. (2009). Synthesis and biological screening of some novel 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones. Saudi Pharmaceutical Journal, 17(3), 247-253.
  • Patel, R. V., et al. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 103(12), 3768-3780.

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Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, frequently found in a wide array of biologically active compounds and functional materials.[1][2][3] Its efficient synthesis is, therefore, a topic of significant interest. This application note provides a detailed guide to the one-pot synthesis of polysubstituted 2-aminothiophenes, with a primary focus on the robust and versatile Gewald three-component reaction. We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss modern, greener variations that leverage microwave and ultrasound technologies to enhance reaction efficiency and sustainability.

Introduction: The Significance of 2-Aminothiophenes

2-Aminothiophenes are a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals.[4] Their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][5] The well-known antipsychotic drug Olanzapine and the anti-inflammatory agent Tinoridine both feature this heterocyclic core, highlighting its importance in drug development.[6][7] The synthetic accessibility of 2-aminothiophenes via one-pot multicomponent reactions makes them highly attractive building blocks for creating large and diverse chemical libraries for high-throughput screening.[1][6]

The Gewald Reaction: A Classic and Versatile One-Pot Synthesis

First reported by Karl Gewald in 1961, the Gewald reaction has become a universal and highly efficient method for the synthesis of polysubstituted 2-aminothiophenes.[8] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[9][10]

Mechanistic Insights

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps.[9][11][12][13] A comprehensive understanding of this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate).[9][11][12][14] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct. The exact mechanism of sulfur addition and the nature of the polysulfide intermediates are complex and have been the subject of computational studies.[12][13][14]

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene ring system.[9]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + Elemental Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiol_Intermediate Thiol Intermediate Cyclization->Thiol_Intermediate Tautomerization Tautomerization & Aromatization Thiol_Intermediate->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Generalized workflow of the Gewald reaction mechanism.

Experimental Protocol: Standard Gewald Synthesis

This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative. The specific substrate, solvent, and base may require optimization.

Materials:

  • Carbonyl compound (e.g., cyclohexanone): 1.0 eq

  • Active methylene nitrile (e.g., malononitrile): 1.0 eq

  • Elemental sulfur: 1.1 eq

  • Base (e.g., morpholine or triethylamine): 0.1-0.5 eq

  • Solvent (e.g., ethanol, DMF): sufficient to dissolve reactants

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add the solvent (e.g., ethanol) and the base (e.g., morpholine).

  • Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-water and stir. The product should solidify.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Modern Green Methodologies: Enhancing Efficiency and Sustainability

While the classical Gewald reaction is highly effective, modern synthetic chemistry emphasizes the development of more environmentally benign and efficient protocols.[1] Microwave irradiation and ultrasonication have emerged as powerful tools to accelerate the synthesis of 2-aminothiophenes.[1][3]

Microwave-Assisted Gewald Reaction

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation.[9][15] The rapid and uniform heating provided by microwaves enhances the rates of all steps in the Gewald reaction.

Protocol for Microwave-Assisted Synthesis: [15]

  • In a dedicated microwave reaction vial, combine the ketone (1 mmol), active cyano compound (1.1 mmol), sulfur (1.1 mmol), a suitable base (1 mmol), and solvent (3 mL).[15]

  • Seal the vial and place it in a microwave reactor.[15]

  • Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a short duration (e.g., 5-30 minutes).[15][16]

  • After cooling, the reaction mixture is worked up as described in the standard protocol, typically involving extraction with an organic solvent like ethyl acetate.[15]

Ultrasound-Assisted Gewald Reaction

Ultrasonic irradiation promotes reactions through acoustic cavitation, creating localized hot spots with high temperatures and pressures.[17] This can lead to significantly shorter reaction times and improved yields, often under milder conditions and sometimes even in the absence of a solvent.[3]

Protocol for Ultrasound-Assisted Synthesis: [1][3]

  • In a suitable vessel, mix the ketone, active methylene nitrile, elemental sulfur, and a catalytic amount of base.

  • The reaction can be performed in a green solvent like polyethylene glycol (PEG) or even under solvent-free conditions.[3]

  • Immerse the vessel in an ultrasonic bath and irradiate at a specific frequency (e.g., 40 kHz) and power (e.g., 300 W) at a controlled temperature (e.g., 70 °C).[1]

  • Reaction times are typically in the range of 30-60 minutes.[1]

  • Work-up and purification follow the standard procedures of filtration and recrystallization.[1]

Comparative Data of Synthetic Protocols

ProtocolTypical Reaction TimeTemperatureYieldsKey Advantages
Conventional Heating 2 - 40 hours[11]60 - 120 °C25 - 98%[1][11]Well-established, simple setup
Microwave-Assisted 4 - 48 minutes[16]50 - 120 °C[15][16]57 - 95%[18]Rapid, high yields, cleaner reactions
Ultrasound-Assisted 0.5 - 1 hour[1]Room Temp. - 70 °C[1]42 - 90%[1]Energy efficient, mild conditions

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction temperature or time. The choice of base and solvent can also have a significant impact; for instance, using a more polar solvent like DMF might improve solubility and reaction rates.

  • Side Reactions: The formation of by-products can be minimized by carefully controlling the reaction temperature and using the optimal amount of base.

  • Incomplete Reaction: Ensure efficient stirring to maintain a homogeneous mixture, especially since elemental sulfur is a solid.

Conclusion

The one-pot synthesis of 2-aminothiophene derivatives, particularly through the Gewald reaction, remains a cornerstone of heterocyclic chemistry. Its operational simplicity, tolerance of a wide range of substrates, and the biological significance of its products ensure its continued relevance. The adoption of green chemistry principles, through microwave and ultrasound-assisted protocols, has further enhanced the utility of this reaction, offering researchers and drug development professionals faster, more efficient, and sustainable routes to this important class of compounds.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (2025-01-17). [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024-06-24). [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | ChemRxiv. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives | The Journal of Organic Chemistry - ACS Publications. (2015-04-16). [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. [Link]

  • Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent - JOCPR. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. [Link]

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021-07-29). [Link]

  • (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions - ResearchGate. (2018-06-05). [Link]

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines | ACS Combinatorial Science - ACS Publications. (2020-09-28). [Link]

  • A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction - RSC Publishing. (2013-06-28). [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024-07-05). [Link]

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT. (2022-08-27). [Link]

  • Note Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. [Link]

  • 4CR synthesis of 2-aminothiophene 102 developed by Yan et al. [87–89] - ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free - KJS College. (2021-10-07). [Link]

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  • Ultrasound assisted Heterocycles Synthesis. [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Thiophene Building Block

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a highly functionalized heterocyclic compound that serves as a pivotal starting material in medicinal chemistry and materials science. Its substituted thiophene core is a well-established pharmacophore, and the strategic placement of an amino group ortho to an ester functionality makes it an ideal precursor for the synthesis of a diverse array of complex molecules, most notably fused heterocyclic systems like thieno[3,2-d]pyrimidines.[1][2] These derivatives are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[3][4]

This technical guide provides a comprehensive overview of the key derivatization strategies for Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and rationale for experimental choices.

A Critical Preliminary Step: Neutralization of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt, meaning the exocyclic amino group is protonated to form an ammonium chloride salt. This enhances the compound's stability and shelf-life. However, the protonated amino group is non-nucleophilic and will not undergo the desired reactions. Therefore, a mandatory preliminary step in nearly all derivatization protocols is the in situ or prior neutralization of the salt to liberate the free amine.

Rationale for Base Selection: The choice of base is critical to avoid unwanted side reactions, such as hydrolysis of the ethyl ester. A mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred, as it effectively scavenges the HCl without interfering with subsequent reactions. Alternatively, a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used, particularly in biphasic systems or when the subsequent reaction is tolerant of aqueous conditions.

Derivatization Pathways and Protocols

The reactivity of Ethyl 5-amino-3-methylthiophene-2-carboxylate is dominated by the nucleophilic character of the C5-amino group. The primary derivatization strategies exploit this reactivity to achieve N-acylation, N-alkylation, Schiff base formation, and, most importantly, cyclization into fused ring systems.

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones: A Gateway to Bioactive Scaffolds

The condensation of the ortho-amino ester moiety to form a fused pyrimidine ring is one of the most powerful applications of this starting material. The resulting thieno[3,2-d]pyrimidin-4(3H)-one core is a privileged scaffold in drug discovery.[3] Two common and effective methods to achieve this transformation are presented below.

This is a direct and atom-economical approach where formamide serves as the source of the final carbon atom (C4) of the pyrimidine ring.

Mechanism & Rationale: The reaction proceeds via an initial N-formylation of the amino group upon heating in excess formamide. The resulting formamido-ester then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the formamide nitrogen onto the ester carbonyl. Subsequent elimination of ethanol yields the stable, fused aromatic pyrimidinone system. High temperatures are required to drive the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 6-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one

  • Neutralization & Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (1 equivalent) in formamide (10-15 equivalents).

  • Reaction: Heat the mixture to 180-190 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent such as ethanol or a dimethylformamide (DMF)/water mixture to obtain the pure thieno[3,2-d]pyrimidin-4(3H)-one.

This method provides a milder alternative to high-temperature formamide cyclization and often results in cleaner reactions with higher yields.

Mechanism & Rationale: The reaction begins with the formation of an N,N-dimethylformamidine intermediate by reacting the amino group with DMF-DMA. This intermediate is highly electrophilic at the formamidine carbon. The adjacent ester group provides a suitably positioned nucleophile (the amidine nitrogen after tautomerization or the amino group itself) to initiate cyclization. Heating in the presence of a proton source or a secondary amine (like piperidine) facilitates the elimination of dimethylamine and ethanol, leading to the formation of the pyrimidinone ring.

Experimental Protocol: Synthesis of 6-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one

  • Neutralization: Suspend Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (1 eq.) in a suitable solvent like toluene or dioxane. Add triethylamine (1.1 eq.) and stir for 15-20 minutes at room temperature to ensure complete neutralization.

  • Amidine Formation: To the mixture, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.). Heat the reaction to reflux (approx. 80-100 °C) for 2-4 hours. The formation of the intermediate can be monitored by TLC.

  • Cyclization: After the initial reaction is complete, add a catalytic amount of a cyclizing agent, such as piperidine or acetic acid, and continue to reflux for an additional 6-12 hours until the cyclization is complete (as monitored by TLC).

  • Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Table 1: Comparison of Cyclization Methodologies

FeatureMethod A (Formamide)Method B (DMF-DMA)
Reagents FormamideTriethylamine, DMF-DMA, Catalyst
Temperature High (180-190 °C)Moderate (80-110 °C)
Reaction Time 4-6 hours8-16 hours (two steps)
Advantages Atom-economical, single reagentMilder conditions, often higher purity
Disadvantages High temperature, potential for charringRequires multiple reagents
Diazotization and Azo Coupling: Synthesis of Thiophene-Based Azo Dyes

The primary amino group can be readily converted into a diazonium salt, a versatile intermediate for creating azo dyes. Thiophene-based azo dyes are known for their unique color properties and applications in materials science.[5][6][7]

Mechanism & Rationale: The diazotization is performed in a cold, acidic solution where sodium nitrite reacts with the acid (e.g., HCl) to generate nitrous acid in situ.[8] The nitrous acid then reacts with the primary amine to form a diazonium salt. It is crucial to maintain a low temperature (0-5 °C) as diazonium salts are unstable and can decompose violently at higher temperatures.[9] The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component (e.g., a phenol or an aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo compound.

Experimental Protocol: Synthesis of a Thiophene-Azo Dye

  • Diazonium Salt Formation:

    • Suspend Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (1 eq.) in a mixture of concentrated hydrochloric acid (3 eq.) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is confirmed when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 eq.) in an aqueous solution of sodium hydroxide at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

    • Maintain the basic pH and low temperature for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the azo dye by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • Dry the crude product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

N-Acylation and Schiff Base Formation

Direct functionalization of the amino group via acylation or reaction with aldehydes provides a straightforward method to introduce diverse substituents.

Rationale: Acylation with acid chlorides or anhydrides in the presence of a base (like triethylamine or pyridine) converts the amino group into an amide. This transformation is useful for modifying the electronic properties of the molecule and for introducing functionalities for further elaboration.

Generalized Protocol for N-Acylation:

  • Neutralization: Dissolve/suspend Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). Add triethylamine (2.2 eq.) and stir for 15 minutes.

  • Acylation: Cool the mixture to 0 °C. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Rationale: The reaction of the primary amine with an aldehyde or ketone yields an imine (Schiff base). This reaction is typically catalyzed by a small amount of acid and is often reversible.[10] Schiff bases are important intermediates and can be further reduced to secondary amines.

Generalized Protocol for Schiff Base Formation:

  • Neutralization & Reaction: In a flask equipped with a Dean-Stark apparatus, combine Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (1 eq.), the desired aldehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction is removed by the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude Schiff base can often be purified by recrystallization from a solvent like ethanol.

Visualizing the Derivatization Workflows

The following diagrams illustrate the key transformation pathways described in this guide.

Derivatization_Pathways cluster_start Starting Material cluster_cyclization Cyclization cluster_azo Diazotization & Coupling cluster_n_func N-Functionalization start Ethyl 5-amino-3-methylthiophene-2-carboxylate (from Hydrochloride Salt) thieno_pyrimidine Thieno[3,2-d]pyrimidin-4(3H)-one start->thieno_pyrimidine 1. Formamide, Δ 2. DMF-DMA, then Δ diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C amide N-Acyl Derivative start->amide Acyl Chloride / Anhydride Base (TEA) schiff Schiff Base (Imine) start->schiff Aldehyde / Ketone Acid Catalyst, Δ azo_dye Azo Dye Derivative diazonium->azo_dye Coupling Component (e.g., 2-Naphthol) Cyclization_Mechanism cluster_0 Method A: Formamide Pathway cluster_1 Method B: DMF-DMA Pathway A1 Amino Ester + Formamide A2 N-Formyl Intermediate A1->A2 Δ A3 Intramolecular Cyclization A2->A3 Δ A4 Thienopyrimidinone + EtOH A3->A4 B1 Amino Ester + DMF-DMA B2 Formamidine Intermediate B1->B2 Δ B3 Intramolecular Cyclization B2->B3 Δ, Catalyst B4 Thienopyrimidinone + EtOH + Me₂NH B3->B4

Caption: Workflow for Thienopyrimidinone Synthesis.

Conclusion and Future Prospects

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a foundational building block for constructing a wide range of functionalized molecules. The protocols detailed herein for the synthesis of thieno[3,2-d]pyrimidines, azo dyes, amides, and Schiff bases provide a robust starting point for discovery programs in medicinal chemistry and materials science. The ability to readily generate diverse libraries of compounds from this single precursor underscores its value in the exploration of chemical space for novel therapeutic agents and functional materials. Further derivatization of the resulting products, for instance, by substitution on the thienopyrimidinone ring, opens yet more avenues for creating novel molecular architectures.

References

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Sources

Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to the purine base, adenine, a fundamental component of DNA and RNA.[1][2] This bioisosteric relationship has made thieno[2,3-d]pyrimidines a fertile ground for the discovery of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective effects.[1][3] Notably, they have been investigated as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) and tyrosine kinases, which are crucial targets in cancer therapy.[4][5] The versatility of the thieno[2,3-d]pyrimidine system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[3]

This document provides a detailed guide to the synthesis of thieno[2,3-d]pyrimidines, with a primary focus on methodologies starting from 2-aminothiophene precursors. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary for the efficient synthesis of this important class of compounds.

Foundational Chemistry: The Gewald Reaction for 2-Aminothiophene Synthesis

The cornerstone for the synthesis of a vast number of thieno[2,3-d]pyrimidines is the availability of appropriately substituted 2-aminothiophenes. The Gewald reaction stands as one of the most efficient and widely utilized methods for constructing this key intermediate.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[7][8][9]

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is generally understood to proceed through a series of steps:[7][8][9]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[7][8][9]

  • Michael Addition of Sulfur: The elemental sulfur (typically S8) is activated by the base and adds to the β-position of the unsaturated nitrile.

  • Thiolate Formation and Cyclization: A thiolate intermediate is formed, which then undergoes intramolecular cyclization by attacking the cyano group.

  • Tautomerization and Aromatization: The resulting imine tautomerizes to the more stable enamine, yielding the 2-aminothiophene.

The choice of base (e.g., morpholine, triethylamine, or even inorganic bases) and solvent can influence the reaction rate and yield.[6]

Generalized Protocol for Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general framework for the Gewald reaction. Specific quantities and reaction conditions should be optimized for individual substrates.

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound and the active methylene nitrile in the chosen solvent.

  • Add the elemental sulfur to the mixture.

  • Carefully add the basic catalyst dropwise to the stirring mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (typically 50-80 °C) and stir for the required time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Core Synthetic Strategies for Thieno[2,3-d]pyrimidine Ring Formation

Once the 2-aminothiophene precursor is in hand, several reliable methods can be employed to construct the fused pyrimidine ring. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

Strategy 1: Reaction with Formamide or Formamide Equivalents

This is a straightforward and widely used method for the synthesis of 4-hydroxythieno[2,3-d]pyrimidines (which exist in the tautomeric 4-oxo form).[10]

Mechanistic Rationale

The 2-amino group of the thiophene acts as a nucleophile, attacking the carbonyl carbon of formamide. Subsequent cyclization via elimination of water and ammonia leads to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines

Materials:

  • Substituted 2-aminothiophene-3-carboxylate or 3-carbonitrile

  • Formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA)[11]

  • High-boiling point solvent (optional, e.g., dimethylformamide)

Procedure:

  • A mixture of the 2-aminothiophene derivative and a large excess of formamide is heated at reflux (typically 150-180 °C) for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates.

  • The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried.

  • If precipitation does not occur, the excess formamide can be removed under high vacuum, and the residue purified by recrystallization or chromatography.

Strategy 2: Cyclization with Isothiocyanates

This approach provides access to thieno[2,3-d]pyrimidines bearing a thioxo group at the 2-position and an amino or substituted amino group at the 4-position.

Mechanistic Pathway

The amino group of the 2-aminothiophene attacks the electrophilic carbon of the isothiocyanate to form a thiourea derivative.[12] Base-catalyzed intramolecular cyclization then occurs, with the nitrogen of the thiourea attacking the ester or nitrile group at the 3-position of the thiophene, followed by elimination to form the thieno[2,3-d]pyrimidine ring.[12]

Experimental Protocol: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones

Materials:

  • 2-Aminothiophene-3-carboxylate

  • Substituted isothiocyanate (e.g., benzoyl isothiocyanate)[12]

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the 2-aminothiophene-3-carboxylate in a suitable solvent.

  • Add the isothiocyanate and stir the mixture at room temperature or with gentle heating until the formation of the thiourea intermediate is complete (monitored by TLC).

  • Add the base to the reaction mixture.

  • Heat the mixture at reflux for the required duration to effect cyclization.

  • After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization.

Strategy 3: Condensation with Orthoesters and Related Reagents

This method is valuable for introducing substituents at the 2-position of the thieno[2,3-d]pyrimidine ring.

Mechanistic Considerations

The reaction of a 2-aminothiophene-3-carboxamide with an orthoester, such as triethyl orthoformate, leads to the formation of an intermediate that cyclizes upon heating to yield the corresponding 4-hydroxythieno[2,3-d]pyrimidine.[10]

Experimental Protocol: Synthesis of 4-Hydroxythieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamides

Materials:

  • 2-Aminothiophene-3-carboxamide

  • Triethyl orthoformate

  • Acetic anhydride (optional, as a catalyst and water scavenger)

Procedure:

  • A mixture of the 2-aminothiophene-3-carboxamide and a slight excess of triethyl orthoformate is prepared.

  • A catalytic amount of acetic anhydride can be added.

  • The mixture is heated at reflux for several hours, with the progress monitored by TLC.

  • During the reaction, ethanol is formed as a byproduct and can be distilled off to drive the reaction to completion.

  • After cooling, the product often crystallizes. It can be collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried.

Visualization of Synthetic Pathways
Gewald Reaction Workflow

Gewald_Reaction cluster_reactants Reactants Ketone Ketone/Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Sulfur (S8) Michael Michael Addition of Sulfur Sulfur->Michael Base Base Base->Knoevenagel Knoevenagel->Michael α,β-Unsaturated Nitrile Cyclization Intramolecular Cyclization Michael->Cyclization Thiolate Intermediate Aromatization Tautomerization/ Aromatization Cyclization->Aromatization Product 2-Aminothiophene Aromatization->Product

Caption: Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.

General Synthesis of Thieno[2,3-d]pyrimidines

Thienopyrimidine_Synthesis cluster_reagents Reagents for Cyclization Aminothiophene 2-Aminothiophene Precursor Formamide Formamide / Equivalents Aminothiophene->Formamide Isothiocyanate Isothiocyanates Aminothiophene->Isothiocyanate Orthoester Orthoesters Aminothiophene->Orthoester Product1 4-Oxo-thieno[2,3-d]pyrimidine Formamide->Product1 Heat Product2 2-Thioxo-thieno[2,3-d]pyrimidine Isothiocyanate->Product2 Base, Heat Product3 Substituted thieno[2,3-d]pyrimidine Orthoester->Product3 Heat

Caption: Key Synthetic Routes to Thieno[2,3-d]pyrimidines.

Comparative Summary of Synthetic Routes
Starting MaterialReagentKey Product ClassAdvantagesDisadvantages
2-Aminothiophene-3-carboxylate/nitrileFormamide4-Oxo-thieno[2,3-d]pyrimidinesSimple, readily available reagentHigh temperatures required
2-Aminothiophene-3-carboxylateIsothiocyanates2-Thioxo-thieno[2,3-d]pyrimidinesIntroduces diverse functionalityTwo-step process (thiourea formation then cyclization)
2-Aminothiophene-3-carboxamideOrthoesters4-Oxo-thieno[2,3-d]pyrimidinesGood for 2-substituted derivativesRequires carboxamide precursor
2-Aminothiophene-3-carbonitrileN,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by anilinesN-Aryl-thieno[2,3-d]pyrimidin-4-aminesEfficient, allows for diverse N-aryl substitutionInvolves Dimroth rearrangement[4]

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes offers a versatile and powerful platform for the generation of novel compounds with significant potential in drug discovery. The foundational Gewald reaction provides reliable access to the key 2-aminothiophene intermediates, while a variety of subsequent cyclization strategies allow for the introduction of diverse functional groups on the pyrimidine ring. By understanding the underlying mechanisms and utilizing the detailed protocols provided, researchers can efficiently construct libraries of thieno[2,3-d]pyrimidine derivatives for biological evaluation. The continued exploration of this scaffold is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

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  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. Available at: [Link]

  • Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available at: [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen Research Portal. Available at: [Link]

  • Synthesis of thieno[2,3‐d]pyrimidine derivatives 10–14. ResearchGate. Available at: [Link]

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Analytical Characterization of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical characterization of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride . It is designed for analytical chemists and process development scientists, prioritizing causality ("why we do this") over rote instruction.[1]

Application Note & Protocol Guide | Version 2.0

Executive Summary & Compound Profile

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (CAS: 41940-43-6) is a critical heterocyclic building block, commonly synthesized via the Gewald reaction . It serves as a precursor for azo dyes, kinase inhibitors, and agrochemicals.[1]

Unlike its free base, the hydrochloride salt offers enhanced thermal stability and solubility in polar media.[1] However, its synthesis often carries specific impurities—elemental sulfur, regioisomers, and starting nitriles—that can poison downstream metal catalysts (e.g., Pd, Pt).[1] This guide defines the Critical Quality Attributes (CQAs) and validated methods to ensure material integrity.

Physicochemical Profile
PropertySpecification / Data
Chemical Formula C₈H₁₁NO₂S[2][3][4][5][6] · HCl
Molecular Weight 221.70 g/mol (Salt) / 185.24 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.[1]
Melting Point Decomposes >170°C (Characteristic of amino-thiophene salts)
Hygroscopicity Moderate (Store under desiccant)

Critical Quality Attributes (CQAs) & Impurity Logic

Understanding the synthesis source is vital for method development.[1] The Gewald reaction involves the condensation of ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur.[1]

Impurity Origin & Control Strategy[1][3]
  • Elemental Sulfur (S₈): A stoichiometric reagent in the Gewald reaction.[1] Even trace levels (ppm) can deactivate hydrogenation catalysts in subsequent steps.[1] Action: Monitor via HPLC (high organic hold) or specific chemical tests.

  • Regioisomers: 3-amino-4-methyl isomers may form if the starting ketone enolizes non-selectively. Action: 1H NMR integration and HPLC selectivity.

  • Hydrolysis Products: The ethyl ester is susceptible to acid/base hydrolysis, yielding the carboxylic acid.[1] Action: Monitor RRT (Relative Retention Time) < 1.0 in Reverse Phase HPLC.

ImpurityLogic Start Gewald Reaction (Ketone + Nitrile + S8) Product Target Molecule (Ethyl 5-amino-3-methyl...) Start->Product Main Path Imp1 Impurity A: Elemental Sulfur (S8) Start->Imp1 Excess Reagent Imp2 Impurity B: Unreacted Nitrile Start->Imp2 Incomplete Rxn Imp3 Impurity C: Hydrolyzed Acid Product->Imp3 Moisture/H+ Risk Risk: Catalyst Poisoning Imp1->Risk High Impact

Figure 1: Impurity genealogy in Gewald synthesis. Sulfur is the highest-risk impurity for downstream processes.

Identification Protocols (The "Fingerprint")[1]

Nuclear Magnetic Resonance (1H NMR)

Purpose: Confirms the substitution pattern (3-methyl vs 4-methyl) and salt formation.[1]

  • Solvent: DMSO-d₆ (CDCl₃ is often unsuitable for the HCl salt due to solubility).

  • Key Signals:

    • δ 1.25 (t, 3H): Methyl of the ethyl ester.[1]

    • δ 2.30 (s, 3H): Methyl group at C3 (Thiophene ring).[1]

    • δ 4.20 (q, 2H): Methylene of the ethyl ester.[1]

    • δ 6.40 (s, 1H): Critical Diagnostic. Proton at C4. If this is a doublet or missing, the substitution pattern is incorrect.

    • δ 9.0-10.0 (br s, 3H): Ammonium protons (-NH₃⁺), confirming the salt form.[1]

Infrared Spectroscopy (FTIR)

Purpose: Rapid ID and solid-state characterization.[1]

  • Method: ATR or KBr Pellet.[1]

  • Diagnostic Bands:

    • 2500–3200 cm⁻¹: Broad ammonium (-NH₃⁺) stretch (distinguishes from free base).[1]

    • 1680–1700 cm⁻¹: Carbonyl (C=O) ester stretch.[1] Conjugation with the thiophene ring typically lowers this frequency compared to aliphatic esters.

Purity Profiling: HPLC-UV Method

Role: The primary "workhorse" method for purity and assay. Challenge: The 5-amino group is basic.[7] In neutral pH, it may cause peak tailing due to interaction with silanols.[1] In the HCl salt form, the compound is already protonated, but the mobile phase must maintain this state.[1]

Protocol 4.1: Reverse Phase HPLC Method

System: Agilent 1260/Waters Alliance or equivalent with DAD/PDA.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)Standard stationary phase; 3.5 µm offers better resolution than 5 µm.[1]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% TFA in WaterAcidic pH (~2.[1]0) suppresses silanol activity and keeps the amine protonated.[1]
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, sharpens peaks.[1]
Gradient T=0: 10% B; T=15: 90% B; T=20: 90% B; T=21: 10% B.Gradient required to elute polar acid impurities early and non-polar sulfur late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (BW 4 nm)Max absorption for thiophene ring.[1]
Temp 30°CEnsures retention time reproducibility.[1]
Injection 5-10 µLPrevent column overload.

Sample Preparation: Dissolve 25 mg of sample in 50 mL of Mobile Phase A:B (50:50). Sonicate to ensure the salt fully dissociates.

System Suitability Tests (SST):

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase acid concentration in MP A).[1]

  • Theoretical Plates (N): > 5000.

  • Precision: %RSD of peak area for 5 replicates < 2.0%.

Protocol 4.2: Elemental Sulfur Detection

Standard HPLC-UV may miss sulfur if the detection wavelength is too selective or the run time is too short.

  • Modification: Extend the HPLC hold at 90% ACN to at least 10 minutes. Sulfur is highly lipophilic and elutes very late.[1]

  • Alternative: Use a colorimetric spot test (Pyridine/NaOH) if HPLC is ambiguous.[1]

Specific Assays

Chloride Content (Titration)

Purpose: Validates the stoichiometry of the salt (Mono-HCl vs Hemihydrochloride).

  • Method: Potentiometric Titration with Silver Nitrate (AgNO₃).[1]

  • Reagents: 0.1 N AgNO₃, Dilute Nitric Acid.[1]

  • Procedure:

    • Dissolve ~150 mg accurately weighed sample in 50 mL deionized water.

    • Add 2 mL 20% HNO₃ (to prevent silver oxide formation).

    • Titrate with 0.1 N AgNO₃ using a silver electrode.[1]

  • Calculation:

    
    [1]
    
    • Theoretical Target: ~16.0% for Mono-HCl.

Residual Solvents (GC-FID)

Purpose: Ensure removal of reaction solvents (Ethanol, Toluene) and recrystallization solvents.[1]

  • Column: DB-624 or equivalent (G43).[1]

  • Carrier: Helium @ 2.0 mL/min.[1]

  • Temp Program: 40°C (hold 5 min) → 10°C/min → 220°C.

  • Headspace: Incubate sample dissolved in DMSO/DMAc at 80°C for 20 mins.

Stability & Handling

Storage: Store at 2-8°C, protected from light. The amino group is susceptible to oxidation (darkening of color) upon exposure to air and light.[1] Safety: The compound is an irritant. Wear nitrile gloves and safety glasses. Avoid dust generation.[1]

ValidationCycle Step1 Method Development (Screen pH & Column) Step2 System Suitability (Tailing < 1.5, N > 5000) Step1->Step2 Step3 Specificity Check (Stress with Acid/Base/Oxidation) Step2->Step3 Step4 Linearity & Range (80% - 120% of Target Conc) Step3->Step4 Decision Pass Criteria? Step4->Decision Decision->Step1 No (Refine) Final Validated Protocol Decision->Final Yes

Figure 2: Analytical Method Validation Lifecycle for Amino-Thiophenes.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry. [1]

  • PubChem Compound Summary. (2024). Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride. National Center for Biotechnology Information.[1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

HPLC method for purity analysis of aminothiophene esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Aminothiophene Esters

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the determination of purity and the analysis of related substances for aminothiophene ester compounds using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Aminothiophene derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry for the development of novel therapeutic agents.[1][2] Ensuring the purity of these active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. This application note details the method development rationale, a step-by-step analytical protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Introduction: The Analytical Imperative for Aminothiophene Esters

Aminothiophene esters are privileged scaffolds in drug discovery, forming the core of molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and cytostatic properties.[1][4] The purity of the primary aminothiophene ester is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. Impurities may arise from the synthetic route, degradation of the bulk drug, or interactions with excipients.

Therefore, a robust, specific, and validated analytical method is required to quantify the main component and detect, separate, and quantify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6] This guide presents a stability-indicating RP-HPLC method designed to provide a comprehensive purity profile of aminothiophene esters.

Foundational Principles: Method Development Rationale

The development of a successful HPLC method is not a matter of chance but of systematic, science-driven choices. The physicochemical properties of aminothiophene esters—possessing an aromatic thiophene ring, a basic amino group, and a moderately polar ester group—guide the selection of the chromatographic system.[7][8]

  • Chromatographic Mode Selection (The "Why"): Reversed-phase (RP) chromatography is the chosen mode.[9] This is because aminothiophene esters are moderately polar organic molecules, making them well-suited for partitioning between a non-polar stationary phase and a polar mobile phase. RP-HPLC offers excellent reproducibility and is compatible with a wide range of analytes and aqueous/organic mobile phases, making it the workhorse of pharmaceutical analysis.[10]

  • Stationary Phase (The "Where"): A C18 (octadecylsilyl) column is selected as the stationary phase. The C18 alkyl chains provide a robust non-polar environment that promotes retention of the analyte through hydrophobic interactions with the thiophene ring and ester group. The high surface area and carbon load of modern C18 columns ensure high efficiency and loading capacity, which are essential for resolving minor impurities from the main peak.

  • Mobile Phase (The "How"): A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

    • Aqueous Phase: A low pH buffer, such as 0.02 M potassium phosphate adjusted to pH 3.0 with phosphoric acid, is critical. The acidic pH ensures that the basic amino group on the thiophene ring is consistently protonated. This prevents peak tailing and shifting retention times that can occur if the analyte's ionization state is not controlled.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules.

    • Gradient Elution: A gradient program, which increases the proportion of acetonitrile over time, is necessary for a purity analysis. This approach ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, less polar impurities are efficiently eluted from the column in a reasonable timeframe, resulting in sharp peaks and improved sensitivity.[5]

  • Detection (The "Signal"): UV detection is selected based on the presence of the thiophene aromatic ring, a strong chromophore. The optimal wavelength is determined by acquiring a UV spectrum of the aminothiophene ester in the mobile phase. A typical wavelength for thiophene derivatives is around 254 nm, which provides a good balance of sensitivity for the parent compound and its potential impurities.[11]

Workflow for HPLC Purity Analysis

The overall process from sample receipt to final purity report follows a structured workflow. This ensures that each step is performed consistently and that the generated data is reliable and traceable.

HPLC Purity Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing sample_prep Sample Preparation (Weighing & Dissolution) sequence_run Analytical Sequence Run (Standards & Samples) sample_prep->sequence_run mobile_phase_prep Mobile Phase Preparation (Buffering & Degassing) system_prep HPLC System Equilibration mobile_phase_prep->system_prep std_prep Standard Preparation (Reference & Impurity Stds) sst_run System Suitability Test (SST) std_prep->sst_run system_prep->sst_run sst_run->sequence_run integration Chromatogram Integration sequence_run->integration calculation Purity & Impurity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: Workflow from preparation to reporting for HPLC purity analysis.

Detailed Protocol: HPLC Method for Purity Analysis

This protocol is a self-validating system when preceded by the successful completion of the validation protocol in Section 5.

Equipment and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid (ACS grade), Water (HPLC grade or Milli-Q).

  • Reference Standard: Aminothiophene ester of known purity.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.02 M Potassium Phosphate in water, pH adjusted to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC water. Adjust the pH to 3.0 ± 0.05 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the aminothiophene ester reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the aminothiophene ester sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the sample solutions in duplicate.

  • After the sequence is complete, process the chromatograms.

Calculation of Purity

Purity is typically calculated using area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

% Impurity = (Area_impurity / Total_Area_all_peaks) x 100

% Purity = 100 - (Sum of % All Impurities)

Protocol for Method Validation (as per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The following protocol outlines the validation experiments required for a purity method.

ICH Q2(R1) Validation Logic cluster_attributes Core Performance Characteristics cluster_limits Sensitivity & Robustness Method Analytical Method Specificity Specificity (Peak Purity) Method->Specificity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (r² ≥ 0.999) Method->Linearity Robustness Robustness Method->Robustness Accuracy->Linearity interrelated Precision->Accuracy interrelated Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ

Caption: Logical relationship of validation parameters as per ICH Q2(R1).

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] A forced degradation study is the definitive test for specificity in a stability-indicating method.[13]

  • Objective: To demonstrate that the method can separate the main analyte from potential degradation products.

  • Protocol:

    • Prepare separate solutions of the aminothiophene ester (approx. 0.5 mg/mL).

    • Expose them to the following stress conditions:

      • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.

      • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 2 hours.

      • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

      • Thermal Degradation: Expose solid powder to 105 °C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.

    • Neutralize the acid and base samples before dilution and injection.

    • Analyze all samples by HPLC, preferably with a PDA detector to assess peak purity.

  • Acceptance Criteria: The method is specific if there is adequate resolution (>1.5) between the main peak and all degradation product peaks. The peak purity index for the main peak should pass, indicating no co-eluting peaks.

Linearity
  • Objective: To demonstrate a linear relationship between analyte concentration and detector response.

  • Protocol: Prepare a series of at least five concentrations of the aminothiophene ester, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., from 0.5 µg/mL to 7.5 µg/mL for an impurity).

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.[14]

Range
  • Objective: To confirm that the method is accurate, precise, and linear over the specified range.

  • Protocol: The range is established from the linearity, accuracy, and precision studies.[3]

  • Acceptance Criteria: The data from the linearity, accuracy, and precision experiments must meet their respective acceptance criteria across the defined range.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform a recovery study by spiking a known amount of the aminothiophene ester sample with known amounts of impurities (if available) or the main component itself at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for impurities.[15]

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • LOD = 3.3 x (Standard Deviation of Intercept / Slope)

    • LOQ = 10 x (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[15]

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on the results. Examples of parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the purity results should not be significantly affected by the changes.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the purity analysis of aminothiophene esters. The detailed protocols for both the analytical procedure and its comprehensive validation according to ICH guidelines ensure that the method is trustworthy and suitable for its intended purpose in a regulated pharmaceutical environment. The inclusion of forced degradation studies establishes the stability-indicating nature of the method, which is crucial for monitoring the quality of aminothiophene esters throughout their lifecycle.

References

  • Parish, H., & St-Pierre, L. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 289-298. [Link]

  • Nayak, S. K., et al. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(3), 323-331. [Link]

  • Pochet, S., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Cancer Chemotherapy and Pharmacology, 72(2), 363-373. [Link]

  • Stavroulas, C., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(21), 10301. [Link]

  • Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Indian Journal of Pharmaceutical Education and Research, 56(1), 240-248. [Link]

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  • de Oliveira, R. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6265. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sannicolò, F., et al. (2022). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 27(11), 3501. [Link]

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  • Shinde, N., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]

  • Gupta, A., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 4(4). [Link]

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  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. [Link]

  • Narender, M., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Scientific Research, 1(1), 70-76. [Link]

  • Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification?. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the large-scale synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate, a key intermediate in the pharmaceutical and fine chemical industries. The document provides an in-depth analysis of the Gewald reaction, the primary synthetic route, including its mechanism and practical considerations for scaling up production. A detailed, representative protocol for large-scale synthesis is presented, along with critical safety information, process optimization strategies, and analytical characterization methods. This guide is intended to equip researchers and production chemists with the necessary knowledge to safely and efficiently produce this important thiophene derivative on an industrial scale.

Introduction: The Significance of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Ethyl 5-amino-3-methylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiophene core is a versatile scaffold found in numerous bioactive molecules and functional materials. Specifically, derivatives of Ethyl 5-amino-3-methylthiophene-2-carboxylate are crucial building blocks for the synthesis of various pharmaceuticals, including anti-inflammatory agents, antimicrobial compounds, and drugs targeting neurological disorders.[1] Their utility also extends to the development of agrochemicals and specialized dyes.[2][3][4]

The growing demand for these advanced chemical entities necessitates robust and scalable synthetic methods. The Gewald reaction, a one-pot, multi-component reaction, has emerged as the most efficient and widely adopted method for the synthesis of 2-aminothiophenes.[5] This guide will focus on the practical application of the Gewald reaction for the large-scale production of Ethyl 5-amino-3-methylthiophene-2-carboxylate.

The Gewald Reaction: Mechanism and Principles

The Gewald reaction is a powerful tool in organic synthesis that allows for the straightforward construction of the 2-aminothiophene ring system from readily available starting materials.[5] It involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[6][7]

The reaction mechanism is understood to proceed through several key steps:[7][8][9]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (in this case, propionaldehyde) and the active methylene group of the α-cyanoester (ethyl cyanoacetate). This forms an α,β-unsaturated intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated intermediate.

  • Ring Closure and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization.

  • Aromatization: The final step involves the elimination of a molecule (often water or another small molecule) to yield the stable, aromatic 2-aminothiophene ring.

The overall transformation is a thermodynamically driven process, leading to the formation of the highly substituted thiophene product.[7]

Large-Scale Synthesis Protocol

This section provides a representative protocol for the large-scale synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate. It is based on established principles of the Gewald reaction and incorporates considerations for industrial-scale production.[10][11]

Materials and Equipment
Reagents CAS Number Molecular Weight ( g/mol ) Quantity (kg) Molar Equivalents
Propionaldehyde123-38-658.0858.11.0
Ethyl Cyanoacetate105-56-6113.12113.11.0
Elemental Sulfur7704-34-932.0732.11.0
Morpholine110-91-887.1213.10.15
Ethanol (denatured)64-17-546.07As required-
Toluene108-88-392.14As required-
Equipment Specifications
Glass-lined Reactor2000 L, with overhead stirrer, heating/cooling jacket, reflux condenser, and nitrogen inlet
Addition Funnels/PumpsFor controlled addition of reagents
Filtration UnitCentrifuge or large-scale filter press
Drying OvenVacuum oven
Analytical InstrumentsHPLC, GC, NMR, IR, Mass Spectrometer
Reaction Scheme

Gewald_Reaction Propionaldehyde Propionaldehyde Product Ethyl 5-amino-3-methyl- thiophene-2-carboxylate Propionaldehyde->Product Gewald Reaction Ethanol, Heat EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Product Gewald Reaction Ethanol, Heat Sulfur Elemental Sulfur Sulfur->Product Gewald Reaction Ethanol, Heat Base Morpholine (Base) Base->Product Gewald Reaction Ethanol, Heat

Caption: Overall scheme of the Gewald reaction for the synthesis of the target compound.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 2000 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Solvent Charging: Charge the reactor with 500 L of denatured ethanol.

  • Reagent Premixing: In a separate, suitable vessel, carefully mix 113.1 kg of ethyl cyanoacetate and 58.1 kg of propionaldehyde.

  • Initial Charging: Add the premixed solution of ethyl cyanoacetate and propionaldehyde to the reactor.

  • Sulfur Addition: Add 32.1 kg of finely powdered elemental sulfur to the reactor with moderate agitation.

  • Base Addition: Slowly add 13.1 kg of morpholine to the reaction mixture over a period of 30-60 minutes. An exotherm may be observed; maintain the temperature below 40°C using the cooling jacket.

  • Reaction: After the addition of the base is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours. The product will precipitate out of the solution.

  • Filtration: Filter the resulting slurry using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold ethanol (2 x 100 L) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Dissolve the crude solid in a minimal amount of hot toluene, treat with activated carbon if necessary, filter while hot, and allow to cool slowly to induce crystallization. Filter the purified crystals and dry as described above.

Expected Yield and Purity
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Purity (HPLC): >98%

Safety Precautions and Hazard Management

The large-scale synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat or chemical-resistant suit.[12]

  • Ventilation: The reaction should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of vapors from the solvents and reagents.[13]

  • Handling of Reagents:

    • Propionaldehyde: Is a flammable liquid and can cause eye irritation. Handle in a well-ventilated area and away from ignition sources.

    • Ethyl Cyanoacetate: Can be harmful if swallowed or in contact with skin.

    • Elemental Sulfur: Finely divided sulfur dust can form explosive mixtures with air. Avoid generating dust and ensure proper grounding of equipment.

    • Morpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

    • Toluene: Is a flammable liquid and can have neurological effects with prolonged exposure.

  • Emergency Procedures: An emergency shower and eyewash station should be readily accessible. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[13]

Process Optimization and Troubleshooting

Potential Issue Probable Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, side reactions, loss during workup- Ensure accurate stoichiometry of reactants.- Monitor reaction to completion before workup.- Optimize reaction temperature and time.- Ensure efficient cooling for complete precipitation.
Product Impurity Side reactions, incomplete removal of starting materials- Control the rate of base addition to minimize side reactions.- Ensure thorough washing of the filter cake.- Perform recrystallization for higher purity.
Dark Product Color Impurities from side reactions or degradation- Use high-quality starting materials.- Avoid excessive heating during the reaction and recrystallization.- Consider treatment with activated carbon during recrystallization.
Difficulty in Filtration Very fine crystals- Control the cooling rate during precipitation to encourage larger crystal growth.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

Technique Expected Results
¹H NMR Peaks corresponding to the ethyl ester, methyl group, amino protons, and thiophene proton.
¹³C NMR Resonances for the carbonyl carbon, thiophene ring carbons, and aliphatic carbons.
IR Spectroscopy Characteristic absorptions for N-H stretching (amino group), C=O stretching (ester), and C-S stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.
HPLC/GC A major peak corresponding to the product, with purity calculated from the peak area.
Melting Point A sharp melting point range consistent with a pure compound.

Workflow Diagram

Synthesis_Workflow Start Start ReactorPrep Reactor Preparation (Inerting) Start->ReactorPrep ReagentCharging Charging of Reactants (Ethanol, Propionaldehyde, Ethyl Cyanoacetate, Sulfur) ReactorPrep->ReagentCharging BaseAddition Controlled Addition of Base (Morpholine) ReagentCharging->BaseAddition Reaction Heating to Reflux (4-6 hours) BaseAddition->Reaction Cooling Cooling and Precipitation (0-5°C) Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Analysis Quality Control Analysis Drying->Analysis Product Final Product Analysis->Product

Caption: A typical workflow for the large-scale synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate.

References

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Sabnis, R. W. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Google Patents. (n.d.). US2450658A - Production of thiophene.
  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • Synthetic Communications. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

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Troubleshooting & Optimization

improving yield in the Gewald reaction for aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Gewald reaction. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of polysubstituted 2-aminothiophenes. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section covers foundational concepts of the Gewald reaction, providing the essential knowledge needed to make informed experimental decisions.

Q1: What is the fundamental mechanism of the Gewald reaction?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes a 2-aminothiophene from a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1][2] The mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[2][3] This step forms an α,β-unsaturated nitrile intermediate and releases a molecule of water.[4]

  • Michael Addition of Sulfur: The sulfur atom, activated by the base, adds to the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is complex and still a subject of study, but it results in a sulfur-containing intermediate.[2][5][6]

  • Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[2][7]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + S₈ + Base Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel - H₂O Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Intermediate1->Sulfur_Addition Intermediate2 Sulfur Adduct Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: The mechanistic pathway of the Gewald reaction.

Q2: What is the critical role of the base in this reaction?

The base is arguably the most critical catalyst in the Gewald reaction, playing multiple roles. Its primary function is to deprotonate the active methylene compound, generating a carbanion that initiates the Knoevenagel-Cope condensation with the carbonyl reactant.[3][4] Furthermore, the base can activate the elemental sulfur, facilitating its addition to the unsaturated intermediate.[4] Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[8] The choice and amount of base can profoundly affect both the reaction rate and the final yield.[4]

Q3: How does solvent selection impact the reaction outcome?

Solvent choice is crucial for ensuring all reactants are available for the reaction. Elemental sulfur (S₈) has poor solubility in many organic solvents. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur, especially with gentle heating.[4] In recent years, green chemistry approaches have demonstrated success using water or deep eutectic solvents, which can improve safety and environmental impact while achieving high yields.[9]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem Area: Low or No Product Yield

Q4: My reaction has a very low yield or failed completely. What is the first thing I should investigate?

The most common culprit for a failed Gewald reaction is an inefficient Knoevenagel-Cope condensation, the first step of the mechanism.[4]

  • Causality: This condensation is an equilibrium process that produces water. An accumulation of water can inhibit the reaction from proceeding.[4] Additionally, the base may not be optimal for your specific substrates. Less reactive ketones, particularly sterically hindered ones, require careful selection of the base.[4]

  • Solutions:

    • Base Screening: The choice of base is critical. If using triethylamine, consider switching to a secondary amine like morpholine or piperidine, which are often more effective catalysts for the condensation step.[4][8]

    • Water Removal: If the reaction is run in a non-protic solvent, consider using a Dean-Stark apparatus to physically remove the water as it forms, driving the equilibrium toward the product.

    • Catalyst Check: For challenging substrates, consider alternative catalytic systems. Recent literature highlights the use of conjugate acid-base pair catalysts, such as piperidinium borate, which can be effective in truly catalytic amounts.[3]

Troubleshooting_Yield Start Low or No Yield Cause1 Inefficient Knoevenagel Condensation? Start->Cause1 Cause2 Poor Sulfur Reactivity? Start->Cause2 Cause3 Side Reactions Dominating? Start->Cause3 Sol1 Solution: 1. Screen different bases (e.g., morpholine, piperidine). 2. Remove water (Dean-Stark). 3. Use a more active catalyst. Cause1->Sol1 Sol2 Solution: 1. Switch to a more polar solvent (DMF, Ethanol). 2. Increase reaction temperature (typically 40-60°C). 3. Ensure sulfur is finely powdered. Cause2->Sol2 Sol3 Solution: 1. Adjust reactant concentrations. 2. Modify rate of reagent addition. 3. Change solvent to disfavor dimerization. Cause3->Sol3

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Q5: I've confirmed the initial condensation is working, but the yield is still poor. What's the next step?

If the Knoevenagel intermediate is forming (confirmable by TLC or LC-MS), the issue likely lies with the sulfur addition or subsequent cyclization.

  • Causality: Elemental sulfur needs to dissolve and react. If the temperature is too low or the solvent is too non-polar, the sulfur will remain a spectator in the reaction vessel.[4]

  • Solutions:

    • Optimize Temperature: Gently heating the reaction mixture to 40-60°C is often sufficient to improve the solubility and reactivity of sulfur without promoting side reactions.[4]

    • Solvent Choice: As mentioned, ensure you are using a sufficiently polar solvent like ethanol, methanol, or DMF.[4]

    • Alternative Methods: For particularly stubborn substrates, microwave irradiation has been shown to dramatically reduce reaction times and improve yields by efficiently heating the polar mixture.[2][8] Mechanochemistry (ball milling) offers a solvent-free alternative that can be effective for less reactive aryl ketones.[10]

Problem Area: Byproduct Formation and Purification

Q6: My crude product is a complex mixture. What are the likely byproducts and how can I minimize them?

Byproduct formation is a common issue, often arising from intermediates reacting with themselves or starting materials.

  • Causality & Common Byproducts:

    • Unreacted Knoevenagel Intermediate: This occurs if the sulfur addition and cyclization steps are too slow.[4]

    • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, especially at high concentrations. This side reaction can sometimes become the major pathway if conditions are not optimized.[4][8]

  • Solutions:

    • Stoichiometry and Addition: Ensure a sufficient amount of sulfur is present. Sometimes, adding the sulfur in portions can help maintain its concentration throughout the reaction.[10]

    • Concentration Control: Try running the reaction at a lower concentration to disfavor bimolecular side reactions like dimerization.[4]

    • Temperature Management: While heat can promote the desired reaction, excessive temperatures can also accelerate the formation of byproducts. Maintain the temperature within the optimal range (typically 40-60°C).

Q7: I'm struggling to purify my 2-aminothiophene product. What are the best practices?

Purification can be challenging due to the nature of the product and potential byproducts. A multi-step approach is often best.

  • Causality: The crude product often contains inorganic salts (from the base), unreacted starting materials, and various organic byproducts. The polarity of 2-aminothiophenes can make them tricky to separate.

  • Recommended Purification Strategies:

    • Aqueous Wash: Before any other purification, wash the crude reaction mixture with water to remove water-soluble impurities like inorganic salts.[4]

    • Recrystallization: This is the most effective method for purifying solid products. Common and effective solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[4][9][11]

    • Silica Gel Chromatography: For oily products or solids that are difficult to recrystallize, column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]

Table 1: Impact of Key Parameters on Gewald Reaction Yield
ParameterOption AOption BOption CGeneral Impact & Rationale
Base Triethylamine (Tertiary)Morpholine (Secondary)Piperidine (Secondary)Secondary amines are often more effective as they are better catalysts for the initial Knoevenagel condensation. The choice is substrate-dependent.[4][8]
Solvent TolueneEthanolDMFPolar solvents (Ethanol, DMF) are generally superior as they increase the solubility of elemental sulfur, a key reactant.[4]
Temperature Room Temp50°C80°C (Reflux)Mild heating (40-60°C) is often optimal. It improves sulfur solubility without promoting significant side reactions. Higher temperatures may be needed for less reactive substrates but risk byproduct formation.[4]
Method Conventional HeatingMicrowave IrradiationBall Milling (Solvent-Free)Microwave and ball milling can drastically reduce reaction times and improve yields, especially for challenging substrates like aryl ketones.[2][10]

Experimental Protocols

General Protocol for One-Pot Gewald Synthesis

This is a generalized procedure and requires optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent & Base Addition: Add a suitable solvent (e.g., ethanol, 3-5 mL per mmol of carbonyl compound). Add the base (e.g., morpholine, 1.2 eq) to the suspension.

  • Reaction: Stir the mixture and gently heat to 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with water to remove salts, followed by a cold, non-polar solvent like hexanes to remove non-polar impurities.[4][12]

  • Purification: Dry the crude product. Further purify by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4]

References

  • J&K Scientific LLC. (2025). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lakshmeesha S. Channagiri, et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Retrieved from [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2014(4), M834. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100701. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 5-amino-3-methylthiophene-2-carboxylate and related 2-aminothiophene derivatives. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of heterocyclic compounds. The guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize the purification process effectively.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles of recrystallization as applied to Ethyl 5-amino-3-methylthiophene-2-carboxylate.

Q1: What is the core principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on the principle of differential solubility.[1] Most solids, including Ethyl 5-amino-3-methylthiophene-2-carboxylate, are significantly more soluble in a hot solvent than in the same solvent when it is cold.[2] The process involves dissolving the impure, crude product in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[3]

Q2: What are the likely impurities in my crude Ethyl 5-amino-3-methylthiophene-2-carboxylate?

Understanding potential impurities is critical for designing an effective purification strategy. This compound and its analogs are frequently synthesized via the Gewald multicomponent reaction.[4][5] Consequently, common impurities include:

  • Unreacted Starting Materials: Such as the initial ketone or β-dicarbonyl compound, ethyl cyanoacetate, and elemental sulfur.

  • Catalyst Residues: The Gewald reaction often uses an amine catalyst like diethylamine or morpholine, which may be present in trace amounts.[4]

  • Side-Products: Polymerization products or regioisomers formed during the synthesis. The crude product often appears as a brown or orange solid, while the pure compound can range from a white to light yellow crystalline powder.[4][6][7]

Q3: What defines an "ideal" solvent for this recrystallization?

The selection of an appropriate solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).[3]

  • Chemical Inertness: The solvent must not react with the aminothiophene compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these factors are secondary to performance.

Part 2: Experimental Protocol and Solvent Selection

This section provides a detailed, step-by-step workflow and guidance on selecting the optimal solvent system.

Recrystallization General Workflow

The following diagram illustrates the standard procedure for recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Test 1. Select Solvent (Small-Scale Test) Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Test->Dissolve Hot_Filt 3. Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filt Optional Cooling 4. Slow Cooling (Induces Crystallization) Dissolve->Cooling Hot_Filt->Cooling Vac_Filt 5. Collect Crystals (Vacuum Filtration) Cooling->Vac_Filt Wash 6. Wash with Ice-Cold Solvent Vac_Filt->Wash Dry 7. Dry Crystals Wash->Dry

Caption: Standard workflow for recrystallization.

Step-by-Step General Protocol for Recrystallization

This protocol is a robust starting point for purifying approximately 1-5 grams of crude product.

  • Solvent Selection: Based on small-scale tests (see Q4), choose a suitable solvent. For many 2-aminothiophene derivatives, ethanol is an excellent starting choice.[4][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent, bring the mixture to a gentle boil on a hot plate, and continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[9]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-boil the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and calculate the percent recovery.

Solvent Selection Guide

The choice of solvent is paramount. The following table provides guidance for selecting a solvent for Ethyl 5-amino-3-methylthiophene-2-carboxylate.

SolventBoiling Point (°C)PolaritySuitability and Rationale
Ethanol 78Polar ProticExcellent starting point. Many related 2-aminothiophene compounds are successfully recrystallized from ethanol.[4][8] It effectively dissolves the compound when hot and has low solubility when cold.
Isopropanol 82Polar ProticA good alternative to ethanol, with a slightly higher boiling point. May offer a different solubility profile that can be advantageous.
Methanol 65Polar ProticIts high polarity makes it a strong solvent. It can be effective, but sometimes the compound's solubility is too high even when cold, leading to lower yields. Often used in a mixed-solvent system with water.[10]
Ethyl Acetate 77Polar AproticAs an ester, it follows the "like dissolves like" principle and can be a good choice.[11] Often used with a non-polar anti-solvent like hexane.
Toluene 111Non-polarUseful for less polar impurities. Its high boiling point can sometimes cause compounds to "oil out." Best used when the compound is known to be highly crystalline.
Hexane/Heptane ~69 / ~98Non-polarThe compound is likely insoluble in these solvents, making them suitable as "anti-solvents" in a mixed-solvent system to induce crystallization.

Part 3: Troubleshooting Common Recrystallization Issues

Even with a well-defined protocol, challenges can arise. This section provides solutions to the most common problems encountered during the recrystallization of Ethyl 5-amino-3-methylthiophene-2-carboxylate.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues.

G Start Problem Occurred Oiled_Out Compound Oiled Out? Start->Oiled_Out No_Crystals No Crystals Formed? Start->No_Crystals Low_Yield Yield is Very Low? Start->Low_Yield Impure Product is Impure? (Broad MPt) Start->Impure Sol_Oiled Re-heat solution. Add more solvent. Consider a solvent pair. Oiled_Out->Sol_Oiled Sol_No_Crystals 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume. No_Crystals->Sol_No_Crystals Sol_Low_Yield 1. Cool solution longer/colder. 2. Check initial solvent volume. 3. Evaporate mother liquor. Low_Yield->Sol_Low_Yield Sol_Impure 1. Ensure slow cooling. 2. Re-recrystallize in a different solvent system. Impure->Sol_Impure

Caption: A decision tree for troubleshooting recrystallization.

Q&A Troubleshooting Guide

Q4: My compound "oiled out" into a liquid instead of forming crystals. What happened and how do I fix it?

  • Causality: Oiling out occurs when the saturated solution is cooled below the melting point of the impure compound before it reaches the supersaturation point required for crystallization. This is common if the boiling point of the solvent is too high or if the concentration of impurities significantly depresses the melting point of the solute.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

    • If the problem persists, consider using a lower-boiling point solvent or a mixed-solvent system.

Q5: The solution is cold, but no crystals have formed. What should I do?

  • Causality: Crystal formation requires nucleation, which is the initial aggregation of molecules. Sometimes, a supersaturated solution can be stable if nucleation sites are absent. It is also possible the solution is not sufficiently concentrated.

  • Solution (in order of preference):

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Seed Crystals: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent (e.g., reduce volume by 15-25%) and then allow it to cool again.

Q6: My crystals formed very rapidly into a fine powder. Are they pure?

  • Causality: Very rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of the purification.[12] This happens when the solution is excessively supersaturated.

  • Solution: While the purity may be improved from the crude material, it is not optimal. For the highest purity, you should:

    • Reheat the flask to redissolve the solid.

    • Add a small amount of extra hot solvent (5-10%).

    • Ensure the solution cools as slowly as possible to promote the growth of larger, more perfect crystals.[12]

Q7: My final yield of pure crystals is very low. How can I improve it?

  • Causality: Low yield can result from several factors: using too much solvent during dissolution, premature crystallization during a hot filtration step, or incomplete crystallization from the mother liquor.

  • Solution:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required for dissolution.[9]

    • Mother Liquor: After filtering your first crop of crystals, you can try to obtain a second crop by boiling off a portion of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure.

    • Washing Step: Be judicious when washing the crystals on the filter paper. Use a minimal amount of ice-cold solvent, as even cold solvent will dissolve some of your product.

Q8: The melting point of my recrystallized product is still broad or lower than the literature value. What does this indicate?

  • Causality: A sharp melting point is a key indicator of purity. A broad or depressed melting point signifies that the compound is still impure. The solvent may also be trapped within the crystal lattice.

  • Solution:

    • Drying: Ensure the crystals are completely dry. Solvent can act as an impurity and depress the melting point.

    • Re-recrystallize: A second recrystallization is necessary. It is often beneficial to use a different solvent or solvent system for the second attempt, as it may be more effective at removing the persistent impurities.

References

  • Mobinikhaledi, A., Forughi, G., & Kalateh, A. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402. [Link]

  • ChemBK. (2024). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Asiri, A. M., Hassan, H. M., & El-Daly, S. A. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610877, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2111. [Link]

  • Arshad, M., Bhatti, M. H., & Halim, S. A. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210398. [Link]

  • Sabnis, R. W. (2017). The Gewald reaction in the synthesis of functional dyes. Coloration Technology, 133(5), 357-379. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10255998, Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiophene and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes. This center is structured in a question-and-answer format to directly address the common and nuanced challenges encountered in the laboratory, focusing on the Paal-Knorr, Gewald, and Fiesselmann thiophene syntheses.

Section 1: Frequently Asked Questions (FAQs) about Thiophene Synthesis Side Reactions

This section provides concise answers to common questions regarding side reactions in thiophene synthesis. For more detailed troubleshooting, please refer to the specific synthesis guides in the subsequent sections.

Q1: My thiophene synthesis reaction is resulting in a dark, tarry substance. What is the likely cause?

A: The formation of a dark, insoluble material is often indicative of polymerization. Thiophene rings, especially when activated by electron-donating groups, can be susceptible to acid-catalyzed or oxidative polymerization.[1][2] Traces of strong acids or oxidizing agents, sometimes present as impurities in starting materials or formed during the reaction, can initiate this process. Ensure your reagents are pure and consider running the reaction under an inert atmosphere.

Q2: I'm observing a significant amount of unreacted starting material despite prolonged reaction times. What should I investigate first?

A: Incomplete conversion can stem from several factors. First, verify the purity and activity of your reagents, especially catalysts and sulfur sources which can degrade over time.[3] Moisture is a common inhibitor in many of these reactions, so ensure anhydrous conditions if required.[3] Finally, assess your reaction temperature; some substrates require higher temperatures to react efficiently, but this must be balanced against the risk of side reactions.[3]

Q3: How do I effectively remove unreacted starting materials and common byproducts from my crude thiophene product?

A: The purification strategy depends on the physical properties of your product and the impurities. For volatile compounds, vacuum distillation is often effective for removing less volatile starting materials or byproducts.[4] Column chromatography is a versatile method for separating isomers and other closely related impurities, though some thiophene derivatives can be sensitive to acidic silica gel.[4] In such cases, using neutralized silica or an alternative stationary phase like alumina is recommended. Recrystallization is a powerful technique for purifying solid thiophene derivatives.

Section 2: Troubleshooting the Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds and a sulfur source. While robust, it is not without its challenges.

Q1: My Paal-Knorr reaction is yielding a significant amount of the corresponding furan as a byproduct. How can I improve the selectivity for the thiophene?

A: This is the most common side reaction in the Paal-Knorr thiophene synthesis. The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties, which can promote the competing furan formation.[1][3]

Causality and Mitigation Strategies:

Troubleshooting StepRecommendationRationale
Choice of Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is a milder and more efficient thionating agent, often leading to higher selectivity for the thiophene product.[3]
Reaction Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.Higher temperatures favor the dehydration pathway leading to furan formation.[3]
Reaction Time Monitor the reaction closely (e.g., by TLC or GC-MS) and work it up as soon as the starting material is consumed.Prolonged reaction times can increase the formation of the furan byproduct.[3]
Reagent Purity Ensure the 1,4-dicarbonyl starting material is of high purity.Impurities can catalyze side reactions or inhibit the desired pathway.[3]

Experimental Protocol: Minimizing Furan Byproduct in a Paal-Knorr Synthesis

  • Reagent Preparation: Ensure the 1,4-dicarbonyl compound is pure (recrystallized or distilled if necessary). Use freshly opened or properly stored Lawesson's reagent.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 1,4-dicarbonyl compound (1.0 equiv) and anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5 equiv) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress every hour using TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q2: The Paal-Knorr reaction is sluggish, with a large amount of starting material remaining. How can I drive the reaction to completion?

A: Low reactivity can be due to several factors, including the nature of the substrate and the reaction conditions.

Troubleshooting Strategies:

  • Increase Reaction Temperature: Gradually increase the reaction temperature. For less reactive substrates, a higher boiling solvent like xylene may be necessary.[3]

  • Verify Reagent Activity: Use a fresh batch of the sulfurizing agent. P₄S₁₀ and Lawesson's reagent are moisture-sensitive and can lose reactivity upon improper storage.[3]

  • Solvent Choice: Ensure you are using an anhydrous, non-polar solvent. Protic solvents can interfere with the reaction.

Logical Workflow for Paal-Knorr Troubleshooting

start Low Yield or Side Products in Paal-Knorr Synthesis check_byproduct Identify Major Byproduct(s) (e.g., via NMR, GC-MS) start->check_byproduct furan Furan Byproduct check_byproduct->furan Furan Detected incomplete_rxn Incomplete Reaction check_byproduct->incomplete_rxn Unreacted SM switch_reagent Switch to Lawesson's Reagent furan->switch_reagent increase_temp Increase Reaction Temperature incomplete_rxn->increase_temp lower_temp Lower Reaction Temperature switch_reagent->lower_temp monitor_time Optimize Reaction Time lower_temp->monitor_time end Optimized Reaction monitor_time->end check_reagent Verify Activity of Sulfurizing Agent increase_temp->check_reagent change_solvent Use Higher-Boiling Anhydrous Solvent check_reagent->change_solvent change_solvent->end

Caption: Troubleshooting workflow for the Paal-Knorr synthesis.

Section 3: Troubleshooting the Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, using a base as a catalyst.[5]

Q1: My Gewald reaction is not proceeding, and I'm recovering my starting materials. What is the likely issue?

A: The initial and crucial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[5] If this step fails, the entire reaction will not proceed.

Causality and Mitigation Strategies:

  • Base Catalyst: The choice and quality of the base are critical. Commonly used bases include morpholine, piperidine, or triethylamine. Ensure your base is not degraded. For sterically hindered ketones, a stronger base might be necessary.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, the use of a Dean-Stark trap or a drying agent can be beneficial, especially for less reactive substrates.

  • Reaction Temperature: While the Gewald reaction is often run at moderate temperatures, some less reactive carbonyl compounds may require gentle heating to facilitate the initial condensation.

Q2: I'm observing a complex mixture of byproducts in my Gewald synthesis. What are the potential side reactions?

A: A complex mixture can arise from several competing pathways.

Common Side Reactions and Their Prevention:

Side ReactionMechanismPrevention
Michael Addition of Cyanoester The α-cyanoester can act as a nucleophile and add to the Knoevenagel adduct, leading to dimers or oligomers.This is more prevalent with highly reactive Michael acceptors. Using a less reactive base or controlling the stoichiometry of the reactants can minimize this.
Thioamide Formation The nitrile group can react with sulfur to form a thioamide, which may or may not cyclize to the desired thiophene.This is often temperature-dependent. Running the reaction at the optimal temperature can favor the desired cyclization pathway.
Over-oxidation In the presence of air, the resulting 2-aminothiophene can be oxidized, leading to colored impurities.Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Visualizing the Gewald Reaction Pathway and Potential Pitfalls

start Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation start->knoevenagel adduct Knoevenagel Adduct knoevenagel->adduct sulfur_add Sulfur Addition and Cyclization adduct->sulfur_add side_reaction1 Michael Addition (Dimerization) adduct->side_reaction1 product 2-Aminothiophene sulfur_add->product side_reaction2 Oxidation product->side_reaction2

Caption: Key steps and potential side reactions in the Gewald synthesis.

Section 4: Troubleshooting the Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to substituted thiophenes through the reaction of thioglycolic acid derivatives with various acetylenic compounds or their equivalents.

Q1: In my Fiesselmann synthesis, instead of the desired thiophene, I am isolating a significant amount of a thioacetal. Why is this happening?

A: The formation of a thioacetal is a known side reaction in the Fiesselmann synthesis, particularly when using certain substrates and reaction conditions. This occurs when a second molecule of the thioglycolic acid derivative adds to the initial adduct before cyclization can take place.[6]

Troubleshooting Thioacetal Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the acetylenic compound relative to the thioglycolic acid derivative can disfavor the formation of the thioacetal.

  • Reaction Conditions: The choice of base and solvent can influence the relative rates of the desired cyclization versus the competing thioacetal formation. Experiment with different bases (e.g., sodium ethoxide vs. potassium carbonate) and solvents to optimize for the desired product.

  • Stepwise Addition: Consider a stepwise addition of the thioglycolic acid derivative to the reaction mixture containing the acetylenic compound and the base. This can help to maintain a low concentration of the thiol and favor the intramolecular cyclization.

Q2: My Fiesselmann reaction is giving a low yield, and I suspect incomplete cyclization. How can I promote the ring-closing step?

A: Incomplete cyclization can be a source of low yields. The final ring-closing step is often a Dieckmann-type condensation, which requires a sufficiently strong base to deprotonate the appropriate carbon and initiate the intramolecular attack.

Promoting Cyclization:

  • Base Strength: Ensure the base you are using is strong enough to effect the cyclization. If you are using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium ethoxide or sodium hydride.

  • Temperature: Gently heating the reaction mixture after the initial addition may be necessary to promote the cyclization. However, be mindful of potential side reactions at higher temperatures.

  • Removal of Byproducts: The elimination of a small molecule (e.g., an alcohol) drives the final step of the reaction. Ensuring that this byproduct can be effectively removed from the reaction equilibrium (e.g., by distillation if it is volatile) can help to drive the reaction to completion.

Logical Flow for Troubleshooting Fiesselmann Synthesis

start Low Yield or Side Products in Fiesselmann Synthesis check_byproduct Analyze Crude Product (NMR, LC-MS) thioacetal Thioacetal Formation check_byproduct->thioacetal Thioacetal Detected incomplete_cycl Incomplete Cyclization check_byproduct->incomplete_cycl Uncyclized Intermediate adjust_stoich Adjust Reactant Stoichiometry thioacetal->adjust_stoich stronger_base Use a Stronger Base incomplete_cycl->stronger_base change_base Screen Different Bases/Solvents adjust_stoich->change_base stepwise_add Stepwise Addition of Thiol change_base->stepwise_add end Optimized Reaction stepwise_add->end increase_temp Increase Reaction Temperature stronger_base->increase_temp remove_byprod Facilitate Removal of Elimination Product increase_temp->remove_byprod remove_byprod->end

Sources

Technical Support Center: Monitoring the Gewald Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald synthesis of substituted 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the reaction's progress using Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-tested insights to ensure the successful synthesis and analysis of these important heterocyclic compounds.

Understanding the Gewald Reaction and the Role of TLC

The Gewald reaction is a powerful one-pot, multi-component synthesis that provides access to polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] The generally accepted mechanism proceeds through three key stages: a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile, the addition of sulfur, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[3][5][6]

Given the multiple steps occurring in a single pot, effective reaction monitoring is crucial for optimizing yields and minimizing side products. TLC is an indispensable tool for this purpose, offering a rapid, inexpensive, and visually intuitive method to track the consumption of starting materials and the formation of the desired product.[1][4][7]

Frequently Asked Questions (FAQs)

Q1: What should a typical TLC of a progressing Gewald reaction look like?

A: At the start of the reaction (t=0), you should observe spots corresponding to your starting materials (ketone/aldehyde and α-cyanoester). As the reaction proceeds, the spots for the starting materials should diminish in intensity, and a new, more polar spot corresponding to the 2-aminothiophene product should appear and intensify. You may also observe a transient spot for the Knoevenagel-Cope intermediate.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC?

A: The goal is to achieve good separation between the starting materials, any intermediates, and the final product, with the product having an Rf value ideally between 0.3 and 0.7.[8] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of hexanes:ethyl acetate is often effective. You can adjust the polarity based on your initial results; if all spots remain at the baseline, increase the polarity (more ethyl acetate), and if they all run to the solvent front, decrease the polarity (more hexanes).[9]

Q3: My 2-aminothiophene product is colorless. How can I visualize it on the TLC plate?

A: While the product may be colorless to the naked eye, 2-aminothiophenes are typically aromatic and highly conjugated systems that absorb UV light.[10] Therefore, the most common and non-destructive visualization method is using a UV lamp at 254 nm.[10][11] The product spot will appear dark against the fluorescent green background of the TLC plate.[10] For more robust visualization, chemical stains can be used. A p-anisaldehyde stain followed by gentle heating can produce colored spots, which is useful for differentiating between compounds with similar Rf values.[12][13] An iodine chamber is another effective method, as iodine has a high affinity for aromatic and unsaturated compounds, revealing them as brown spots.[14]

Q4: I see a streak from the baseline in my TLC lane. What does this indicate?

A: Streaking on a TLC plate can have several causes. It may indicate that the sample is too concentrated, so try diluting your reaction mixture before spotting.[15] Streaking can also occur with highly polar or ionic compounds that bind strongly to the silica gel.[9] Since the Gewald reaction often uses a basic catalyst (like morpholine, piperidine, or triethylamine), the basic nature of the reaction mixture can cause streaking.[1] To counteract this, you can add a small amount (e.g., 0.1-0.5%) of a volatile base like triethylamine to your eluting solvent.[16]

Experimental Protocol: TLC Monitoring of the Gewald Synthesis

This protocol provides a generalized procedure for monitoring the Gewald reaction. Specific parameters may need to be optimized for your particular substrates.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Eluting solvent (e.g., 8:2 Hexanes:Ethyl Acetate)

  • Visualization tools (UV lamp, p-anisaldehyde stain, heat gun)

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting positions for each spot.

  • Spot the Plate:

    • t=0: Before initiating the reaction, spot solutions of your starting materials (ketone/aldehyde and α-cyanoester) in separate lanes. In a third lane, co-spot both starting materials.

    • Reaction Monitoring: Once the reaction has started, take a small aliquot of the reaction mixture at regular intervals (e.g., every 30-60 minutes). Dilute the aliquot with a small amount of a volatile solvent (like ethyl acetate or dichloromethane) and spot it in a new lane on the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluting solvent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[11]

    • If further visualization is needed, dip the plate in a p-anisaldehyde stain, wipe off the excess, and gently heat with a heat gun until colored spots appear.[11]

  • Analyze the Results: Compare the intensities of the starting material spots with the product spot over time. The reaction is considered complete when the starting material spots have disappeared or are very faint, and the product spot is prominent and no longer increasing in intensity.[8] Calculate the Rf value for each spot using the formula:

    Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - Insufficiently concentrated sample.- The compound does not absorb UV light and is not reactive to the visualization stain.- Concentrate the sample before spotting.- Try a more universal stain like potassium permanganate or p-anisaldehyde.
All spots remain at the baseline (Rf ≈ 0). - The eluting solvent is not polar enough to move the compounds up the plate.[9]- Increase the polarity of the eluting solvent by increasing the proportion of the more polar component (e.g., from 8:2 to 6:4 Hexanes:Ethyl Acetate).
All spots run to the solvent front (Rf ≈ 1). - The eluting solvent is too polar for the compounds being analyzed.[9]- Decrease the polarity of the eluting solvent by increasing the proportion of the non-polar component (e.g., from 8:2 to 9:1 Hexanes:Ethyl Acetate).
The product and starting material have very similar Rf values. - The chosen solvent system does not provide adequate separation.- Experiment with different solvent systems. Try replacing ethyl acetate with diethyl ether or dichloromethane, or hexanes with cyclohexane.- Use a co-spot lane (a mixture of starting material and reaction aliquot) to better resolve closely running spots.[13]
A new, unexpected spot appears and persists. - Formation of a stable side product or intermediate.- The Knoevenagel-Cope intermediate can sometimes accumulate.[18] If this spot does not convert to the product, it may indicate an issue with the sulfur addition or cyclization step. Consider adjusting the temperature or base.[1]
The reaction seems to stall; starting materials are still present after an extended time. - Inefficient Knoevenagel-Cope condensation.- Poor sulfur reactivity.- Ensure the base is active and present in the correct stoichiometric amount.- Gently heating the reaction (40-60 °C) can improve the rate and sulfur reactivity.[1]

Visualizing Reaction Progress with TLC

The following diagram illustrates the expected progression of the Gewald synthesis on a TLC plate over time.

Gewald_TLC_Monitoring T0 Lane 1 (Ketone) Spot A (High Rf) Lane 2 (Cyanoester) Spot B (Mid Rf) Lane 3 (Reaction Mix) Spot A Spot B InProgress Reaction Progressing T_int Lane 1 (Reaction Mix) Spot A (Faint) Spot B (Faint) Spot C (Intermediate) Spot D (Product - Low Rf) Completion Reaction Complete T_final Lane 1 (Reaction Mix) Spot D (Strong) Start Reaction Start Start->T0 InProgress->T_int Completion->T_final

Caption: Idealized TLC progression for the Gewald synthesis.

Summary of Expected TLC Behavior

Compound Relative Polarity Expected Rf Value Notes
Ketone/AldehydeLeast PolarHighestWill be consumed as the reaction progresses.
α-CyanoesterIntermediateMediumWill be consumed as the reaction progresses.
Knoevenagel IntermediateIntermediateVariesMay appear as a transient spot. Its polarity will be different from the starting materials.
2-Aminothiophene (Product)Most PolarLowestThe intensity of this spot should increase as the reaction proceeds.[15]

References

  • Sabnis, R. W., Fike, D. A., & Rangnekar, D. W. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(6), 1431-1449.
  • Puterova, Z., Krutosikova, A., & Veverkova, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

  • Jorgensen, K. A., & Rasmussen, T. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(15), 10325-10335. [Link]

  • Jorgensen, K. A., & Rasmussen, T. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Jorgensen, K. A., & Rasmussen, T. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • El-Shazly, A. M., & El-Sayed, M. M. (2000). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Journal of the Egyptian German Society of Zoology, 31(C), 1-14. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

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preventing byproduct formation in aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-TS-TSC-2401

Introduction: The Gewald Reaction - A Powerful but Sensitive Tool

Welcome to the technical support center for aminothiophene synthesis. 2-Aminothiophenes are privileged scaffolds in medicinal chemistry and materials science, with the Gewald three-component reaction being the most prevalent and versatile method for their synthesis.[1][2] This one-pot reaction, which combines a carbonyl compound, an active methylene nitrile, and elemental sulfur, is valued for its efficiency.[3] However, its multicomponent nature makes it susceptible to competing side reactions, leading to byproduct formation that can complicate purification and significantly reduce yields.

This guide provides in-depth troubleshooting strategies and preventative measures based on mechanistic principles to help you navigate the common challenges encountered during aminothiophene synthesis. We will explore the causality behind byproduct formation and offer field-proven protocols to optimize your reaction outcomes.

The core of the Gewald synthesis involves an initial base-catalyzed Knoevenagel condensation between the carbonyl compound and the active nitrile to form an α,β-unsaturated nitrile intermediate.[4] This is followed by the addition of sulfur and a subsequent intramolecular cyclization to form the thiophene ring.[5][6] The thermodynamic driving force for the reaction is the formation of the stable, aromatic thiophene ring.[7] Understanding the delicate balance between these steps is critical to preventing unwanted side reactions.

Troubleshooting & FAQs: Common Issues in Gewald Synthesis

This section addresses the most common byproducts and experimental failures in a question-and-answer format.

Issue 1: Formation of Dimeric and Polymeric Byproducts

Question: My crude NMR shows a complex mixture of high-molecular-weight species, and I'm getting a low yield of the desired aminothiophene. What is causing this polymerization?

Answer: The Root Cause

This is a classic case of the Knoevenagel intermediate (the α,β-unsaturated nitrile) undergoing self-condensation or dimerization instead of reacting with sulfur to form the thiophene ring.[8][9] This side reaction is particularly prevalent when the rate of the initial condensation significantly outpaces the rate of sulfur addition and cyclization.

The dimerization occurs via a Michael-type addition where the carbanion of one α,β-unsaturated nitrile molecule attacks the β-position of another, leading to a six-membered diene which is an undesired side-product.[9] This competing pathway is favored under several conditions:

  • High Reactant Concentration: Increased proximity of the Knoevenagel intermediate molecules favors dimerization.

  • Excessively Strong Base: A very strong base can increase the concentration of the nucleophilic carbanion, promoting self-condensation.[3]

Visualizing the Competing Pathways

The following diagram illustrates the critical branch point where the reaction can either proceed to the desired product or form the undesired dimer.

Caption: Competing pathways in Gewald synthesis.

Troubleshooting Protocol: Suppressing Dimerization

  • Control Reactant Concentration: The reaction is best performed at lower concentrations (e.g., 0.05 M) to suppress the dimerization of intermediates.[10]

  • Optimize Reagent Addition: Instead of adding all reagents at once (one-pot), consider a sequential addition.

    • Step A: Add the carbonyl compound, active nitrile, and a catalytic amount of base to the solvent.

    • Step B: Stir at room temperature for 30-60 minutes to allow for the controlled formation of the Knoevenagel intermediate. Monitor by TLC.

    • Step C: Once the starting materials are consumed, add the elemental sulfur. This ensures the sulfur is introduced when the intermediate is present, favoring the desired reaction pathway.

  • Moderate Reaction Temperature: While gentle heating (40-60 °C) can improve sulfur's reactivity, excessive temperatures can accelerate unwanted side reactions.[8] If dimerization is observed, try running the reaction at room temperature or slightly below.

  • Solvent Selection: Polar solvents like ethanol, methanol, or DMF are generally effective as they enhance the solubility and reactivity of sulfur.[8][9] If dimerization persists, screen different solvents.

Issue 2: Formation of Thorpe-Ziegler Byproducts

Question: When using malononitrile as the active methylene component, I'm observing a significant byproduct that I suspect is from intramolecular cyclization. How can I prevent this?

Answer: The Root Cause

You are likely observing a Thorpe-Ziegler reaction . This is a well-known intramolecular self-condensation of dinitriles catalyzed by a base.[11] The reaction proceeds through several steps:

  • A strong base deprotonates the α-carbon of the nitrile, creating a carbanion.[12]

  • This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule (or in the Knoevenagel intermediate).[12]

  • Subsequent proton transfer and tautomerization yield a cyclic β-enaminonitrile.[12]

This side reaction is in direct competition with the desired Gewald pathway. The choice of base is the most critical factor here. Stronger bases will more readily generate the carbanion required for the Thorpe-Ziegler cyclization.

Troubleshooting Protocol: Catalyst Selection

The key to suppressing the Thorpe-Ziegler reaction is to use a base that is strong enough to catalyze the initial Knoevenagel condensation but not so strong that it aggressively promotes the intramolecular nitrile condensation.

Catalyst Selection Guide

CatalystpKa (of Conjugate Acid)Typical PerformanceRecommendation for Thorpe-Ziegler Prevention
Morpholine ~8.4Excellent Highly Recommended. Morpholine is the base of choice for suppressing this byproduct. Its moderate basicity is ideal for the Gewald reaction.[13]
Piperidine ~11.1Good to ExcellentUse with caution. More basic than morpholine, it can sometimes lead to higher yields but also increases the risk of Thorpe-Ziegler byproducts.[9][13]
Triethylamine (TEA) ~10.7GoodSimilar to piperidine, it is a stronger base and should be used judiciously if Thorpe-Ziegler byproducts are a concern.[9][13]

Experimental Protocol: Base Screening

If you are experiencing Thorpe-Ziegler byproduct formation, perform a small-scale screen of the three bases listed above under identical conditions.

  • Set up three parallel reactions (e.g., 1 mmol scale) in identical flasks.

  • To each flask, add the carbonyl compound (1 equiv.), malononitrile (1 equiv.), and solvent (e.g., ethanol).

  • To Flask 1, add morpholine (0.2 equiv.).

  • To Flask 2, add piperidine (0.2 equiv.).

  • To Flask 3, add triethylamine (0.2 equiv.).

  • Add sulfur (1.1 equiv.) to each flask.

  • Stir all reactions at a controlled temperature (e.g., 50 °C) and monitor by TLC.

  • Upon completion, analyze the crude reaction mixtures by LC-MS or ¹H NMR to compare the ratio of the desired aminothiophene to the Thorpe-Ziegler byproduct.

This systematic approach will provide clear, empirical data on which base performs best for your specific substrate combination.

Issue 3: Low or No Product Yield / Incomplete Reaction

Question: My reaction has stalled. TLC analysis shows unreacted starting materials and the Knoevenagel intermediate, but very little product. What's going wrong?

Answer: The Root Cause

This issue points to a bottleneck in the second phase of the reaction: the sulfur addition and/or the final ring-closing cyclization.[3][8] The Knoevenagel condensation may be efficient, but the subsequent steps required to form the aromatic ring are failing.

Potential Causes and Solutions:

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can be difficult to dissolve and activate.

  • Inefficient Cyclization: The final intramolecular nucleophilic attack of the sulfur onto the nitrile group may be slow or inhibited.[14]

  • Steric Hindrance: Bulky substituents on the carbonyl compound can hinder the necessary bond formations.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving low-yield issues.

G Start Low Yield / Stalled Reaction Check_Sulfur Is Sulfur Reactivity the Issue? Start->Check_Sulfur Increase_Temp Gently increase temperature (40-60 °C) Check_Sulfur->Increase_Temp Yes Check_Catalyst Is the catalyst appropriate? Check_Sulfur->Check_Catalyst No Change_Solvent Switch to a more polar solvent (e.g., DMF, Ethanol) Increase_Temp->Change_Solvent Final_Check Re-evaluate stoichiometry and purity of reagents Change_Solvent->Final_Check Two_Step Is steric hindrance a factor? Isolate_Intermediate Perform a two-step reaction: 1. Isolate Knoevenagel intermediate 2. React with sulfur and base Two_Step->Isolate_Intermediate Yes Microwave Consider microwave irradiation to accelerate reaction Two_Step->Microwave Consider Isolate_Intermediate->Final_Check Microwave->Final_Check Check_Catalyst->Two_Step No Screen_Bases Screen alternative bases (e.g., Morpholine, Piperidine) Check_Catalyst->Screen_Bases Yes Screen_Bases->Final_Check

Caption: Troubleshooting flowchart for low-yield reactions.

Detailed Protocol: Two-Step Procedure for Hindered Substrates

For sterically demanding ketones where the one-pot method fails, a two-step approach is often more effective.[8]

  • Step 1: Synthesis of the α,β-Unsaturated Nitrile:

    • In a round-bottom flask, dissolve the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), and a suitable base (e.g., piperidine, 0.1 equiv.) in a solvent like ethanol.

    • If necessary, use a Dean-Stark apparatus to remove the water formed during the condensation.

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

    • Isolate and purify the α,β-unsaturated nitrile intermediate via standard workup and recrystallization or chromatography.

  • Step 2: Thiophene Formation:

    • Dissolve the purified intermediate (1.0 equiv.), elemental sulfur (1.1 equiv.), and a base (e.g., morpholine, 0.5 equiv.) in a polar solvent like ethanol or DMF.

    • Heat the mixture (e.g., to 50 °C) and stir until the reaction is complete.

    • Cool the reaction mixture, and isolate the final 2-aminothiophene product, often by precipitation and filtration.[15]

Purification Strategies

Question: My reaction worked, but I'm having difficulty purifying the final product. What are the best methods?

Answer: The optimal purification strategy depends on the physical properties of your specific 2-aminothiophene derivative.

Purification MethodDescription and Application
Recrystallization This is the most common and effective method for solid 2-aminothiophenes.[1] Common solvents include ethanol, ethyl acetate/hexanes, or acetone/water. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the mother liquor.
Column Chromatography For oils or solids that do not recrystallize well, silica gel column chromatography is the standard choice.[5] A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is typically used to elute the product.
Distillation For liquid thiophenes, vacuum distillation can be an effective purification method, especially on a larger scale.[16]
Extraction A simple acid-base extraction can sometimes be used to remove basic or acidic impurities before final purification.[16]

General Protocol: Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture gently with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]

By understanding the underlying mechanisms of byproduct formation and systematically applying these troubleshooting protocols, researchers can significantly improve the yield, purity, and reliability of their aminothiophene syntheses.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. PubMed Central. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Gewald reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. Available at: [Link]

  • Process for the purification of thiophenes. Google Patents.
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available at: [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • The Gewald reaction in dye chemistry. ResearchGate. Available at: [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Available at: [Link]

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Technical Support Center: Synthesis and Stability of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the synthesis, purification, and storage of this important class of heterocyclic compounds. As electron-rich aromatic systems, 2-aminothiophenes are susceptible to a range of degradation pathways, which can significantly impact reaction yields, purity, and the reliability of experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the laboratory. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: Navigating Synthesis and Purification Challenges

This section addresses specific problems that may arise during the synthesis and workup of 2-aminothiophenes, particularly when using the versatile Gewald reaction.

Question 1: My Gewald reaction has a low yield or fails completely. What are the common causes and how can I improve it?

Answer:

Low yields in the Gewald reaction, a multicomponent reaction between a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base, are a frequent issue. The causes can often be traced back to reagent quality, reaction conditions, or competing side reactions.

Causality and Experimental Choices:

  • Base Inactivity or Inappropriateness: The basic catalyst (e.g., morpholine, triethylamine, diethylamine) is crucial for the initial Knoevenagel condensation.[1] If the base is old, has been improperly stored, or is not sufficiently strong, the reaction may not initiate.

  • Inactive Sulfur: Elemental sulfur can sometimes be unreactive. Using finely powdered sulfur can increase its surface area and reactivity.

  • Side Reactions: A common side reaction is the self-condensation of the ketone or aldehyde, or the dimerization of the active methylene nitrile, which consumes starting materials and complicates the purification.[2]

  • Steric Hindrance: Highly substituted ketones may react sluggishly due to steric hindrance, requiring more forcing conditions or longer reaction times.

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Use freshly distilled or opened bases.

    • Ensure your active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) is pure and dry.

    • Use finely powdered elemental sulfur.

  • Optimization of Reaction Conditions:

    • Temperature: While many Gewald reactions proceed at moderate temperatures (50-65 °C), some substrates may require reflux conditions.[3] Conversely, excessive heat can promote side reactions. A systematic temperature screen is advisable.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times are not always beneficial and can lead to product degradation.

    • Order of Addition: While it is a one-pot reaction, the order of addition can sometimes influence the outcome. A common and effective method is to pre-mix the ketone/aldehyde, active methylene nitrile, and base before adding the sulfur.

Logical Troubleshooting Workflow:

Caption: A flowchart for systematic troubleshooting of low-yield Gewald reactions.

Question 2: My 2-aminothiophene product decomposes during purification by silica gel chromatography. Why is this happening and what can I do to prevent it?

Answer:

Decomposition on silica gel is a classic problem for many amine-containing compounds, and 2-aminothiophenes are particularly susceptible due to their dual sensitivity to acid and oxidation.

Causality and Experimental Choices:

  • Acid Sensitivity: Standard silica gel is acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can protonate the basic 2-amino group, leading to strong binding to the column, streaking, and in many cases, acid-catalyzed hydrolysis or degradation.[4][5]

  • Oxidative Degradation: The electron-rich nature of the 2-aminothiophene ring makes it prone to oxidation, which can be accelerated by exposure to air and the large surface area of the silica gel. This can lead to the formation of colored impurities and polymerization.[1]

Troubleshooting Protocol for Purification:

  • Deactivate the Silica Gel:

    • Pre-treatment with a Base: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine.[6][7] This will neutralize the acidic silanol groups.

    • In-situ Neutralization: Add 0.5-1% triethylamine to your eluent system. This is often sufficient to prevent on-column degradation.[6]

  • Choose an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for the purification of basic compounds like amines.[8]

    • Florisil: This is a mild, neutral magnesium silicate that can be effective for less polar 2-aminothiophenes.[8]

  • Minimize Exposure to Air:

    • Work quickly to minimize the time the compound spends on the column.

    • If the compound is highly sensitive, consider using a closed chromatography system or sparging your solvents with an inert gas (e.g., argon or nitrogen).

  • Dry Loading: To avoid introducing aqueous or highly polar protic solvents that could exacerbate degradation, consider dry loading your sample onto the column.

Data Summary: Stationary Phase Selection for 2-Aminothiophene Purification

Stationary PhaseAcidityRecommended forComments
Silica Gel AcidicGeneral use, but problematic for aminesRequires deactivation with a base (e.g., triethylamine).
Deactivated Silica NeutralAcid-sensitive compounds, aminesPrepared by pre-treating silica with a base.
Alumina (Neutral) NeutralBasic and neutral compoundsGood alternative to silica for amines.
Alumina (Basic) BasicBasic compoundsExcellent for preventing protonation-related issues.
Florisil NeutralLess polar, sensitive compoundsA milder alternative to silica and alumina.

Question 3: My purified 2-aminothiophene changes color and shows new spots on TLC after a short period. How should I properly store these compounds?

Answer:

The observed color change and appearance of new TLC spots are classic indicators of decomposition, likely due to oxidation and/or polymerization. Proper storage is critical to maintain the integrity of your synthesized 2-aminothiophenes.

Causality and Experimental Choices:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxides and other degradation products. This process can be accelerated by light.

  • Polymerization: As electron-rich heterocycles, 2-aminothiophenes can undergo polymerization, often catalyzed by trace acids or light.[1]

Recommended Storage Protocol:

  • Inert Atmosphere: Store purified 2-aminothiophenes under an inert atmosphere (argon or nitrogen) to prevent oxidation. This is the most critical step for long-term stability.

  • Low Temperature: Store the compounds at low temperatures (-20 °C is ideal) to slow down the rate of any potential degradation reactions.[9]

  • Protection from Light: Use amber vials or wrap vials in aluminum foil to protect the compound from light, which can catalyze degradation.

  • Use of Antioxidants (Optional): For particularly sensitive derivatives, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage container can help to inhibit free-radical mediated oxidation.[10][11]

  • Storage as a Salt: If the free base is found to be particularly unstable, consider converting it to a more stable salt, such as the hydrochloride salt, for long-term storage. The free base can then be regenerated as needed.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-aminothiophenes?

A1: While multiple degradation pathways exist, the two most common are oxidation and acid-catalyzed hydrolysis . The electron-rich nature of the ring makes it susceptible to oxidation by atmospheric oxygen, leading to colored byproducts and potential polymerization.[1] In the presence of acid, the amino group can be protonated, making the thiophene ring more susceptible to nucleophilic attack by water, leading to ring-opening or other hydrolytic degradation products.[4]

Q2: How do substituents on the thiophene ring affect its stability?

A2: Substituents play a crucial role. Electron-withdrawing groups (EWGs) , such as cyano (-CN), ester (-COOR), or amide (-CONH2) groups, at the 3-position (a common feature of Gewald synthesis products) help to stabilize the ring by delocalizing the electron density, making it less prone to oxidation.[3] Conversely, electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to oxidation.

Q3: Can I monitor the degradation of my 2-aminothiophene by TLC?

A3: Yes, TLC is an excellent tool for this. As the compound degrades, you will typically observe the appearance of new, often more polar, spots (lower Rf values) and sometimes streaking. The primary product spot will diminish in intensity over time. It is good practice to run a co-spotted TLC of a fresh sample alongside an older one to clearly visualize any degradation.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminothiophenes that might also improve stability?

A4: Yes, recent research has focused on greener synthetic routes. These often involve the use of water as a solvent, mechanochemistry (ball milling), or the use of recyclable catalysts.[3][12] These methods can sometimes offer milder reaction conditions and simpler workups, which can minimize product degradation. For example, performing the Gewald reaction in water can facilitate an easier workup, avoiding prolonged exposure to organic solvents and potentially acidic conditions during extraction.[3]

Detailed Experimental Protocol: A Robust Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common Gewald product, with integrated steps to maximize stability and yield.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine

  • Ethanol (absolute)

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and absolute ethanol (100 mL).

  • Addition of Base: With stirring, add morpholine (9.8 g, 0.112 mol) to the mixture.

  • Addition of Sulfur: Add finely powdered elemental sulfur (3.27 g, 0.102 mol) to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Crystallization: After 2 hours, remove the heat source and allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Drying: Dry the product under vacuum to a constant weight.

Purification (if necessary):

If the product is not sufficiently pure after crystallization, recrystallization or column chromatography can be performed.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If the compound is particularly air-sensitive, this can be done under a nitrogen atmosphere.

  • Column Chromatography:

    • Prepare a slurry of silica gel in hexane containing 1% triethylamine.

    • Pack a column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry-load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate), containing 0.5% triethylamine throughout.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Synthesis and Purification:

Caption: A workflow diagram for the synthesis and purification of a 2-aminothiophene derivative.

References

  • Isloor, A. M., et al. (2010). Green methodologies for the synthesis of 2-aminothiophene. PMC, [Link].

  • de Souza, M. V. N., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI, [Link].

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv, [Link].

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link].

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(10), 16596-16606.
  • Lowe, D. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI, [Link].

  • Prasad, K. C., et al. (2015). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 5(2), 241-248.
  • Hassan, A. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 569-587.
  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 110, 117864.
  • Kao Corporation. BHT (Butylated Hydroxytoluene). [Link].

  • Khan, M. F., & Alhazmi, H. A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(7), 1643.
  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Wikipedia. Butylated hydroxytoluene. [Link].

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link].

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link].

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link].

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? [Link].

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Technical Support Center: Post-Gewald Reaction Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who utilize the Gewald reaction for the synthesis of 2-aminothiophenes. It provides in-depth troubleshooting advice and detailed protocols for the effective removal of a common and often persistent impurity: elemental sulfur.

Introduction: The Challenge of Residual Sulfur

The Gewald reaction is a powerful and versatile one-pot method for synthesizing substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][2][3][4][5][6] While elegant in its convergence, a frequent challenge in the work-up and purification is the removal of unreacted elemental sulfur. This bright yellow solid can co-precipitate with the desired product, interfere with crystallisation, and complicate chromatographic purification, ultimately impacting yield and purity.

This technical guide provides a structured approach to understanding and overcoming this common purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is there residual elemental sulfur in my reaction mixture?

A1: Elemental sulfur is used as a reactant in the Gewald synthesis.[5][7] Often, a stoichiometric excess of sulfur is used to drive the reaction to completion. Any sulfur that does not participate in the reaction will remain in the crude product mixture.

Q2: My crude product is a yellow powder. How do I know if it's my product or just sulfur?

A2: While many organic compounds are off-white or yellowish, elemental sulfur has a characteristic bright, canary-yellow appearance. A simple test is to check the solubility of a small sample in carbon disulfide (CS₂). Elemental sulfur is highly soluble in CS₂ (with extreme caution due to toxicity and flammability), whereas most 2-aminothiophene products have limited solubility.[8] A more practical and safer approach for a preliminary assessment in a standard organic lab is to test the solubility in toluene or xylene; sulfur's solubility in these solvents increases significantly with heating.[8][9][10]

Q3: Can I ignore the sulfur impurity and proceed to the next step?

A3: It is highly inadvisable. Elemental sulfur can interfere with subsequent reactions, poison catalysts, and lead to the formation of unwanted sulfur-containing byproducts. For applications in drug development, complete removal of such impurities is a regulatory necessity.

Q4: I've tried recrystallizing my product, but the yellow color persists. What's happening?

A4: This indicates that the chosen recrystallization solvent has similar solubility properties for both your product and elemental sulfur at elevated temperatures. It's also possible that the sulfur is trapped within the crystal lattice of your product. This guide provides detailed protocols to address this.

Troubleshooting Guide: Common Purification Issues

Symptom Potential Cause Recommended Action
Yellow, oily residue after solvent evaporation High concentration of sulfur dissolved in the work-up solvent.Consider a pre-purification step like trituration with a solvent in which sulfur is poorly soluble (e.g., cold hexanes or ethanol) to remove the bulk of the sulfur before concentrating the desired product.
Product and sulfur co-precipitate upon cooling during recrystallization The chosen solvent is not selective enough. The solubility curves of the product and sulfur are too similar in that solvent system.1. Change the recrystallization solvent. Refer to the solvent solubility data for sulfur.[11] 2. Perform a chemical wash with sodium sulfite solution before recrystallization (See Protocol 2).
Persistent yellow color even after multiple recrystallizations Fine, colloidal sulfur is present, or sulfur is occluded within the product's crystals.1. Attempt a hot filtration during the recrystallization process.[9] 2. Utilize the sodium sulfite wash method to chemically convert the sulfur to a water-soluble salt.[12] 3. If the product is stable, column chromatography may be necessary.
Streaking or yellow bands on the TLC plate Elemental sulfur is running with the solvent front or streaking.This is common. Sulfur is relatively non-polar. Ensure your TLC and column chromatography mobile phase has sufficient polarity to separate your product from the less polar sulfur.
Low product recovery after purification The purification method is not optimal, leading to product loss. The product may have significant solubility in the "wash" or recrystallization solvents.Carefully select solvents based on preliminary solubility tests with your crude product. A combination of methods (e.g., sulfite wash followed by recrystallization) may yield a purer product with better recovery than repeated recrystallizations alone.

Purification Protocols

Here we present three field-proven methods for the removal of elemental sulfur. The choice of method will depend on the properties of your specific 2-aminothiophene product, the scale of your reaction, and the level of purity required.

Protocol 1: Selective Recrystallization

This method leverages the differential solubility of elemental sulfur and the desired product in a given solvent at different temperatures. Aromatic solvents like toluene and xylene are often effective because the solubility of sulfur in them increases dramatically with temperature.[8][10]

Rationale: The ideal solvent will dissolve both the product and the sulfur impurity at high temperatures, but upon cooling, the product will crystallize out while the sulfur remains in solution.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents (e.g., toluene, xylene, ethanol, ethyl acetate/hexane mixtures) at room temperature and with gentle heating.[9][13] The ideal solvent should show poor solubility for your product at room temperature but high solubility when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture with stirring on a hot plate.[13] Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, or if you suspect very fine sulfur particles, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step can help remove some insoluble sulfur allotropes or other particulates.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[9]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Chemical Removal with Sodium Sulfite Wash

This method relies on the chemical conversion of elemental sulfur into water-soluble sodium thiosulfate, which can then be easily removed in an aqueous wash.

Rationale: Sodium sulfite (Na₂SO₃) is a reducing agent that reacts with elemental sulfur (S₈) in the presence of water to form sodium thiosulfate (Na₂S₂O₃), which is highly soluble in water.[12][14]

Reaction: S₈(s) + 8 Na₂SO₃(aq) → 8 Na₂S₂O₃(aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Preparation of Sulfite Solution: Prepare a saturated or near-saturated aqueous solution of sodium sulfite.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the sodium sulfite solution.

  • Shaking and Heating (if necessary): Stopper the funnel and shake vigorously, venting frequently. The reaction can be slow at room temperature. If feasible, gently warming the mixture in a beaker with stirring before transferring to the separatory funnel can accelerate the removal of sulfur.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with the sodium sulfite solution one or two more times, or until the yellow color of the organic layer has significantly diminished.

  • Water Wash: Wash the organic layer with water to remove any residual sodium sulfite or thiosulfate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Column Chromatography

This is a standard purification technique for many organic compounds and can be effective for separating 2-aminothiophenes from elemental sulfur.[15]

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Elemental sulfur is relatively non-polar and will typically elute quickly with non-polar solvents.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude product on a TLC plate and elute with different solvent mixtures (e.g., hexane/ethyl acetate). Your goal is to find a system where your product has a reasonable Rf value (typically 0.2-0.4) and is well-separated from the sulfur spot (which will likely be near the solvent front).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Once the desired product has been fully eluted, pool the pure fractions.

  • Concentration: Remove the solvent under reduced pressure to obtain the purified product.

Method Comparison

Method Advantages Disadvantages Best Suited For
Recrystallization - Scalable to large quantities. - Can yield highly pure crystalline material. - Relatively low cost.- Finding a suitable solvent can be time-consuming. - May not be effective if product and sulfur have similar solubilities. - Can result in significant product loss in the mother liquor.- Products that are solids with good crystallization properties. - When a suitable selective solvent is known.
Sodium Sulfite Wash - Chemically removes sulfur, avoiding solubility issues. - Can be performed as part of a standard aqueous work-up. - Fast and efficient for removing large amounts of sulfur.- Product must be stable to aqueous basic/reducing conditions. - Requires a water-immiscible solvent. - May not remove other organic impurities.- Products that are soluble in common organic extraction solvents. - As a pre-purification step before recrystallization or chromatography.
Column Chromatography - High resolving power for separating mixtures. - Can remove multiple impurities simultaneously. - Applicable to both solid and oily products.- Can be time-consuming and labor-intensive. - Requires larger volumes of solvent. - Less practical for very large-scale reactions.- Small to medium scale reactions. - When recrystallization is ineffective. - When other byproducts besides sulfur are present.

Process Workflow Visualization

The following diagram illustrates a decision-making workflow for the purification of a crude Gewald reaction product.

Gewald_Purification_Workflow start Crude Gewald Reaction Product dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve sulfite_wash Aqueous Na2SO3 Wash dissolve->sulfite_wash separate Separate Layers sulfite_wash->separate Yes dry_concentrate Dry & Concentrate Organic Layer sulfite_wash->dry_concentrate No (Sulfur not a major issue) separate->dry_concentrate analyze_purity Analyze Purity (TLC, NMR) dry_concentrate->analyze_purity recrystallize Recrystallization analyze_purity->recrystallize Purity Needs Improvement (Solid Product) chromatography Column Chromatography analyze_purity->chromatography Purity Needs Improvement (Oily or Difficult to Crystallize) final_product Pure 2-Aminothiophene analyze_purity->final_product Purity Acceptable recrystallize->final_product chromatography->final_product

Caption: Decision workflow for post-Gewald reaction purification.

References

  • American Chemical Society. (2026). Microbial Modification Enhances Organic Sulfur Removal Capability of Chelated Iron Solution for Natural Gas.
  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Google Patents. (n.d.). Process for manufacturing sulfur from a solution of sodium sulfite.
  • ResearchGate. (2025). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K.
  • Google Patents. (n.d.). Method for the removal of organic sulfur from carbonaceous materials.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
  • YouTube. (2015). Recrystallization of Sulfur.
  • YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes.
  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • ResearchGate. (2025). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products.
  • Wikipedia. (n.d.). Sodium sulfite.
  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
  • Sciencemadness Discussion Board. (n.d.). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture.
  • Oxford Academic. (n.d.). Separation and Detection of Sulfur-Containing Anions Using Single-Column Ion Chromatography | Journal of Chromatographic Science.
  • RXSOL. (n.d.). Sodium Sulphite sulfite with Catalyst Powder.
  • ResearchGate. (n.d.). (PDF) Removal of sulfur from a solvent extract.
  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents (data in mass-%) in increasing order.
  • Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene : 4 Steps.
  • ECHEMI. (n.d.). How can I dissolve elemental sulfur in inorganic solvents (such as....
  • ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H 2 S....
  • Science.gov. (n.d.). removing sulfur compounds: Topics by Science.gov.
  • Thieme Chemistry. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • MicroSolv. (n.d.). Sulfur analyzed with HPLC - AppNote.
  • Purolite. (n.d.). Removing Sulfite Compounds from Wine.
  • The Journal of Natural Gas Engineering. (2018). Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K.
  • The Journal of Organic Chemistry. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
  • PubMed Central. (n.d.). Preparation of Sulfur of High Purity.
  • AESL. (n.d.). YOUR HOUSEHOLD WATER QUALITY: REMOVAL OF HYDROGEN SULFIDE AND SULFATE.
  • Google Patents. (n.d.). Purification of crude sulfur.
  • ResearchGate. (2015). In which organic solvent is suitable for sulfur?.
  • Benchchem. (n.d.). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes.
  • ACS. (n.d.). Computational investigations on the mechanism of the Gewald reaction.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 5-amino-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of Ethyl 5-amino-3-methylthiophene-2-carboxylate have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of these derivatives, offering a valuable resource for researchers engaged in drug discovery and development. We will explore their performance against various biological targets, compare them with established alternatives, and provide detailed experimental methodologies to support further investigation.

The Versatile Thiophene Core: A Foundation for Diverse Biological Functions

The Ethyl 5-amino-3-methylthiophene-2-carboxylate core is a privileged scaffold in drug design. The inherent aromaticity and the presence of sulfur, nitrogen, and oxygen heteroatoms provide a unique electronic and structural framework for interaction with biological macromolecules. The amino and ester functionalities at positions 5 and 2, respectively, along with the methyl group at position 3, offer key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to the exploration of its derivatives across a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant pathogens. Derivatives of Ethyl 5-amino-3-methylthiophene-2-carboxylate have emerged as promising candidates in this arena.

Comparative Performance of Thiophene Derivatives

Studies have demonstrated that modifications to the core structure can lead to significant variations in antimicrobial potency. For instance, the introduction of different substituents on the amino group or the cyclization of the amino and ester groups to form fused heterocyclic systems can dramatically enhance activity.

Derivative TypeTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Thiophene-2-carboxamide derivativesStaphylococcus aureus40.0 - 86.9% inhibitionAmpicillin-[1]
Thiophene-2-carboxamide derivativesBacillus subtilis-Ampicillin-[1]
Thiophene-2-carboxamide derivativesEscherichia coli-Ampicillin-[1]
Thiophene-2-carboxamide derivativesPseudomonas aeruginosa-Ampicillin-[1]
Thiophene derivatives 4, 5, and 8Colistin-Resistant A. baumannii16 - 32--[2]
Thiophene derivatives 4, 5, and 8Colistin-Resistant E. coli8 - 32--[2]

Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, including resistant strains, provides a comprehensive evaluation of the antibacterial spectrum. The comparison with a widely used antibiotic like Ampicillin offers a benchmark for assessing the potential clinical relevance of these novel compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for its antibacterial potency.[2][3]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Prepare bacterial inoculum (5 x 10^5 CFU/mL) inoculation Inoculate microtiter plates containing compound dilutions bacterial_culture->inoculation compound_dilution Prepare serial dilutions of thiophene derivatives compound_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity or measure absorbance incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Luria Bertani broth).[3]

  • Serial Dilution of Compounds: The thiophene derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[3]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The thiophene scaffold is a common feature in many anticancer agents. Derivatives of Ethyl 5-amino-3-methylthiophene-2-carboxylate have shown significant cytotoxic activity against various cancer cell lines, often through mechanisms involving kinase inhibition and apoptosis induction.

Comparative Performance Against Cancer Cell Lines

The antiproliferative activity of these derivatives is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Thienopyrimidine analog 3bHepG2 (Liver)3.105Doxorubicin-[4][5]
Thienopyrimidine analog 3bPC-3 (Prostate)2.15Doxorubicin-[4][5]
Thiouriedo analog 4cHepG2 (Liver)3.023Doxorubicin-[4][5]
Thiouriedo analog 4cPC-3 (Prostate)3.12Doxorubicin-[4][5]
Thienopyrimidine 2MCF-7 (Breast)0.013Cisplatin2.36 (SI)[6]
Thienopyrimidine 3MCF-7 (Breast)-Cisplatin19.3 (SI)[6]
Thiophene carboxamide 2bHep3B (Liver)5.46--[7]

Causality Behind Experimental Choices: The use of multiple cancer cell lines from different origins (liver, prostate, breast) helps to assess the spectrum of anticancer activity. Comparing the IC50 values to those of established chemotherapeutic agents like Doxorubicin and Cisplatin provides a strong indication of the potential of these novel compounds. The selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, is a critical parameter for evaluating the therapeutic window of a potential drug.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates cell_attachment Incubate for 24h for cell attachment cell_seeding->cell_attachment compound_treatment Treat cells with serial dilutions of thiophene derivatives cell_attachment->compound_treatment incubation_24_72h Incubate for 24-72 hours compound_treatment->incubation_24_72h add_mtt Add MTT solution to each well incubation_24_72h->add_mtt incubation_4h Incubate for 4 hours to allow formazan formation add_mtt->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization measure_absorbance Measure absorbance at 570 nm solubilization->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for a specified period (typically 24-72 hours).[9]

  • MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Kinase Inhibition: A Targeted Approach to Disease Modulation

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Thiophene derivatives have been investigated as potent kinase inhibitors, offering a targeted therapeutic strategy.

Comparative Performance as Kinase Inhibitors

The inhibitory activity of thiophene derivatives against specific kinases is quantified by their IC50 values. These values are often compared to those of known kinase inhibitors to assess their relative potency and selectivity.

DerivativeTarget KinaseIC50 (nM)Standard InhibitorIC50 (nM)Reference
Thienopyrrole analog 4cVEGFR-275--[5]
Thienopyrrole analog 4cAKT4600--[5]
Thienopyrimidine analog 3bVEGFR-2126--[5]
Thienopyrimidine analog 3bAKT6960--[5]
Bis-thiohydantoin 4cEGFR90Erlotinib70[10]
Bis-thiohydantoin 4eEGFR107Erlotinib70[10]
Bis-thiohydantoin 4dEGFR128Erlotinib70[10]

Causality Behind Experimental Choices: Targeting kinases like VEGFR-2, AKT, and EGFR is a clinically validated strategy in oncology. Comparing the IC50 values of novel thiophene derivatives with those of FDA-approved inhibitors like Erlotinib provides a direct measure of their potential as drug candidates. Investigating inhibition of multiple kinases can also reveal opportunities for developing multi-targeted therapies to overcome drug resistance.[11]

Signaling Pathway Illustration

Kinase_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasmic Cytoplasmic Signaling cluster_nucleus Nuclear Events EGFR EGFR AKT AKT EGFR->AKT VEGFR2 VEGFR-2 VEGFR2->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Thiophene_EGFR Thiophene Derivatives (e.g., Bis-thiohydantoins) Thiophene_EGFR->EGFR Inhibition Thiophene_VEGFR2_AKT Thiophene Derivatives (e.g., Thienopyrimidines) Thiophene_VEGFR2_AKT->VEGFR2 Inhibition Thiophene_VEGFR2_AKT->AKT Inhibition

Caption: Inhibition of key signaling pathways by thiophene derivatives.

Conclusion and Future Directions

The derivatives of Ethyl 5-amino-3-methylthiophene-2-carboxylate represent a versatile and promising class of compounds with a wide range of biological activities. The comparative data presented in this guide highlight their potential as antimicrobial, anticancer, and kinase-inhibiting agents. The detailed experimental protocols provide a solid foundation for researchers to further explore the therapeutic potential of this chemical scaffold.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation derivatives. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of this fascinating class of molecules holds great promise for the development of new and effective therapies for a variety of diseases.

References

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  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC. NIH. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Thiophene Building Blocks: Ethyl 5-amino-3-methylthiophene-2-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene scaffolds are indispensable building blocks, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their versatility stems from their unique electronic properties and the ability to engage in a wide array of chemical transformations. Among the plethora of substituted thiophenes, 2-aminothiophene derivatives synthesized via the Gewald reaction stand out as particularly valuable intermediates.

This guide provides an in-depth comparison of Ethyl 5-amino-3-methylthiophene-2-carboxylate with other key thiophene building blocks. We will delve into the nuances of their synthesis, explore their reactivity profiles, and present experimental data to showcase their differential performance in the synthesis of medicinally relevant scaffolds. Our focus is to provide you, the researcher, with the critical insights needed to make informed decisions in your synthetic strategies.

The Gewald Reaction: A Gateway to Functionalized Thiophenes

The Gewald three-component reaction is a cornerstone in thiophene synthesis, offering a straightforward, one-pot approach to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. This reaction's robustness and tolerance for a variety of substrates have made it a favorite among synthetic chemists.

The general mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.

Caption: Generalized workflow of the Gewald three-component reaction.

Comparative Synthesis of Thiophene Building Blocks

The choice of the starting ketone is a critical determinant of the substitution pattern on the resulting thiophene ring, which in turn dictates its reactivity and utility. To illustrate this, we compare the synthesis of our target molecule, Ethyl 5-amino-3-methylthiophene-2-carboxylate, with two other widely used 2-aminothiophene building blocks.

Table 1: Comparative Yields of Selected 2-Aminothiophene Building Blocks via the Gewald Reaction

EntryKetoneProductYield (%)Reference
1AcetoneEthyl 2-amino-4-methylthiophene-3-carboxylate85
2CyclohexanoneEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate70-85
3AcetophenoneEthyl 2-amino-4-phenylthiophene-3-carboxylate43

Note: Yields are reported for reactions carried out under broadly similar conditions (ethanolic solution with a basic catalyst), but direct comparison should be made with caution as minor variations in reaction parameters can influence the outcome.

The data in Table 1 highlights that the steric and electronic nature of the starting ketone significantly impacts the efficiency of the Gewald reaction. Aliphatic ketones like acetone and cyclohexanone generally provide good to excellent yields of the corresponding 2-aminothiophenes. In contrast, aryl ketones such as acetophenone can lead to lower yields under standard conditions, potentially due to the increased steric hindrance and altered electronics of the Knoevenagel intermediate.

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The true value of a building block lies in its reactivity and its ability to be elaborated into more complex, functional molecules. The 2-amino and 3-ester functionalities of these thiophenes are key handles for a variety of transformations.

Ethyl 5-amino-3-methylthiophene-2-carboxylate: A Versatile Workhorse

The presence of the 3-methyl group in our target molecule subtly influences its reactivity. While the 2-amino group readily participates in reactions such as acylation, diazotization, and condensation, the adjacent methyl group can exert a moderate steric effect, which can be exploited for regioselective transformations. Furthermore, the electron-donating nature of the methyl group can modulate the nucleophilicity of the amino group and the electron density of the thiophene ring.

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A Rigid Scaffold for Diverse Applications

This building block, derived from cyclohexanone, incorporates a fused aliphatic ring. This rigidifies the structure and provides a lipophilic domain, which can be advantageous in drug design for modulating pharmacokinetic properties. The reactivity of the 2-amino group is comparable to that of the acyclic analogue, making it a valuable precursor for a wide range of fused heterocyclic systems.

Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Introducing Aromatic Functionality

The introduction of a phenyl group at the 4-position opens up avenues for further functionalization through electrophilic aromatic substitution on the phenyl ring. This building block is particularly useful for synthesizing compounds where an aryl moiety is a key pharmacophoric element. However, as noted in the synthesis, the preparation of this building block can be less efficient.

Application in the Synthesis of Thieno[2,3-d]pyrimidines: A Case Study

A prominent application of 2-aminothiophene-3-carboxylates is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and kinase inhibitory effects. The general synthetic route involves the condensation of the 2-aminothiophene with a suitable one-carbon synthon, often followed by cyclization.

Caption: General synthetic scheme for thieno[2,3-d]pyrimidines.

The choice of the initial 2-aminothiophene building block directly translates to the substitution pattern of the final thieno[2,3-d]pyrimidine, thereby influencing its biological activity. For instance, the use of Ethyl 5-amino-3-methylthiophene-2-carboxylate will yield a thieno[2,3-d]pyrimidine with a methyl group at the 6-position, which can impact receptor binding and metabolic stability. Similarly, the tetrahydrobenzo[b]thiophene derivative will lead to a tetracyclic system with distinct conformational properties.

Experimental Protocols

To provide a practical context, we present detailed, self-validating experimental protocols for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate and a subsequent transformation into a thieno[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Materials:

  • Acetone (0.5 mmol)

  • Ethyl cyanoacetate (0.5 mmol)

  • Elemental sulfur (0.5 mmol)

  • Diethylamine (0.5 mmol)

  • Absolute ethanol (4 ml)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

Procedure:

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Stir the reaction mixture constantly for 3 hours at 50°C. Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain Ethyl 2-amino-4-methylthiophene-3-carboxylate as a yellow solid.

  • Self-Validation: The expected yield is approximately 85%. The product can be characterized by melting point (76-79°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

Materials:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate (1 mmol)

  • Formamide (10 ml)

Procedure:

  • Heat a mixture of Ethyl 2-amino-4-methylthiophene-3-carboxylate (1 mmol) in formamide (10 ml) at reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure thieno[2,3-d]pyrimidin-4-one.

  • Self-Validation: The formation of the product can be confirmed by the disappearance of the ester and primary amine signals and the appearance of a new set of aromatic and amide protons in the ¹H NMR spectrum.

Conclusion and Future Perspectives

Ethyl 5-amino-3-methylthiophene-2-carboxylate is a highly versatile and readily accessible building block that offers a unique combination of functional groups for further synthetic elaboration. Its performance in the Gewald reaction is excellent, particularly when compared to aryl ketone-derived analogues. The strategic placement of the methyl group provides a subtle yet potentially significant influence on the reactivity and properties of its downstream products.

In comparison, other thiophene building blocks, such as the tetrahydrobenzo[b]thiophene and phenyl-substituted derivatives, provide access to different chemical spaces and are valuable tools in their own right. The choice of the optimal building block will ultimately depend on the specific synthetic target and the desired physicochemical and biological properties of the final molecule.

As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of well-characterized and versatile building blocks like Ethyl 5-amino-3-methylthiophene-2-carboxylate will only increase. Future research will undoubtedly uncover new applications and more efficient synthetic methodologies for this and other valuable thiophene derivatives.

References

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A Researcher's Guide to S-Se Bioisosterism in Thiophene Analogs: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, bioisosterism stands as a cornerstone strategy for lead optimization. This approach, involving the substitution of an atom or group with another that retains similar physical or chemical properties, allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. Among the various bioisosteric replacements, the substitution of sulfur (S) with selenium (Se) in heterocyclic scaffolds like thiophene offers a compelling avenue for drug discovery professionals. This guide provides an in-depth, objective comparison of S-Se bioisosterism in thiophene analogs, grounded in experimental data and field-proven insights.

Thiophene vs. Selenophene: A Tale of Two Bioisosteres

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in numerous approved drugs due to its versatile biological activities.[1][2] Its selenium counterpart, selenophene, while less explored, presents unique properties that can be strategically leveraged in drug design.[3][4] The fundamental differences between sulfur and selenium, both Group 16 elements, dictate the nuanced yet significant alterations in the resulting molecule's behavior.

Physicochemical Properties: The Foundation of Biological Function

The substitution of sulfur with the larger, more polarizable, and less electronegative selenium atom induces subtle but impactful changes in the geometry and electronic distribution of the aromatic ring. These modifications ripple out to affect key molecular properties that govern a drug's interaction with its biological target and its journey through the body.

PropertyThiophene (C₄H₄S)Selenophene (C₄H₄Se)Rationale for Impact
Molar Mass 84.14 g/mol [5]131.047 g/mol [6]Increased mass can affect diffusion and transport properties.
Boiling Point 84 °C[5]110 °C[6]Higher mass and stronger intermolecular Se-Se interactions increase the boiling point.[3][4]
Density 1.051 g/mL[5]1.52 g/cm³[6]The heavier selenium atom leads to a denser liquid.
Atomic Radius of Heteroatom S: ~105 pmSe: ~120 pmA larger Se atom alters bond lengths and angles, potentially affecting receptor fit.
Electronegativity of Heteroatom S: 2.58Se: 2.55The slightly lower electronegativity of Se can influence hydrogen bonding capacity and metabolic stability.
Aromaticity HigherLowerSelenophene's lower aromaticity can influence its reactivity and potential for π-π stacking interactions.[7]

These fundamental differences are not merely academic; they translate into tangible effects on a compound's lipophilicity, metabolic stability, and target engagement. For instance, the increased polarizability of selenium can enhance van der Waals interactions or lead to specific chalcogen bonds with biological targets, potentially increasing potency.

Caption: Structural comparison of thiophene and selenophene rings.

Synthetic Considerations: Navigating the Path to Selenophenes

While the synthesis of thiophene derivatives is well-established, the incorporation of selenium can present challenges.[1] However, recent advancements have expanded the synthetic chemist's toolkit for accessing selenophenes.[8] Common strategies often involve the cyclization of acyclic precursors with a selenium-based nucleophile or electrophile.[8][9] The synthesis of selenophenes can be more challenging compared to their thiophene analogs.[3][4]

Key synthetic approaches include:

  • Reaction of 1,3-butadiynes with selenides: This is a common and effective method for constructing the selenophene ring.[10]

  • Cyclization of selenoenynes: These reactions can be mediated by transition metals or electrophilic species.[8]

  • Fiesselmann Thiophene Synthesis Analogs: Adapting this classic thiophene synthesis by using selenium reagents is a viable route.[6]

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Researchers should be aware that selenium reagents can be more sensitive and may require specific handling precautions.

Comparative Biological Activity: Insights from Case Studies

The true measure of bioisosteric replacement lies in its impact on biological function. While a comprehensive review is beyond the scope of this guide, examining specific case studies reveals the potential benefits and drawbacks of the S-to-Se switch. Selenophene and its derivatives have been investigated for a wide range of biological activities, including antioxidant, anticancer, and anticonvulsant properties.[8][11][12]

Case Study: Antioxidant Activity

A comparative study on the antioxidant properties of thiophene, selenophene, and their aminocarbonitrile derivatives demonstrated that all compounds exhibited antiradical ability.[13] Interestingly, the study found that the antiradical capacity of both thiophene and selenophene derivatives significantly exceeded that of traditional antioxidants like Trolox.[13] While one set of experiments showed thiophene to have a greater relative antiradical capacity than selenophene, the derivatives of both heterocycles were potent.[13] This suggests that the electronic nature of the heteroatom, coupled with the substituents on the ring, plays a crucial role in their ability to scavenge free radicals.

CompoundRelative Antiradical Capacity (fREL,TE) vs. Trolox
Thiophene> Selenophene (in one specific assay)[13]
Thiophene & Selenophene derivativesSignificantly > Trolox and BHT[13]

This highlights a key principle: bioisosterism is not a simple one-for-one swap. The context of the entire molecule is critical in determining the outcome of the substitution. The unique redox properties of selenium often position it as a valuable component in modulating oxidative stress.[14]

Experimental Protocols for Comparative Analysis

To ensure trustworthiness and reproducibility, standardized experimental protocols are essential for comparing S- and Se-analogs. Below are two key workflows that are fundamental in preclinical drug development.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: Lipophilicity (LogP) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable way to estimate LogP by measuring the retention time of a compound on a nonpolar stationary phase.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a series of standard compounds with known LogP values (e.g., uracil, benzene, toluene, ethylbenzene).

  • Mobile Phase Preparation: Prepare a series of isocratic mobile phases consisting of varying ratios of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30).

  • Sample Preparation: Dissolve the thiophene analog and its corresponding selenophene analog in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standards and test compounds under each mobile phase condition and record the retention times (t_R).

    • Calculate the capacity factor (k') for each compound at each mobile phase composition: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of a non-retained compound like uracil).

    • Extrapolate the log k' values to 100% water to obtain log k_w.

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

    • Determine the LogP of the thiophene and selenophene analogs using the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the reproducibility of retention times for standards are critical for validating the assay.

Protocol: In Vitro Metabolic Stability Assay

Rationale: Assessing a compound's stability in the presence of metabolic enzymes (e.g., cytochrome P450s) is crucial for predicting its in vivo half-life. This protocol uses liver microsomes, which are rich in these enzymes.

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes and the test compound (thiophene or selenophene analog) in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (the essential cofactor for many metabolic enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard for analytical normalization).

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Self-Validation: Including a positive control compound with known metabolic instability (e.g., verapamil) and a negative control (incubation without NADPH) is essential to validate the assay's performance.

Conclusion and Future Outlook

The bioisosteric replacement of sulfur with selenium in thiophene analogs is a nuanced yet powerful strategy in drug design. It can modulate a compound's physicochemical properties, leading to altered biological activity, improved selectivity, and modified pharmacokinetic profiles. While the synthesis of selenophenes can be more demanding, the potential rewards in terms of novel intellectual property and enhanced therapeutic profiles are significant.[3][4][15]

Future research should focus on expanding the library of selenium-containing building blocks and developing more efficient and scalable synthetic routes.[16] Furthermore, a deeper understanding of the specific interactions of selenium within biological systems, such as chalcogen bonding, will enable more rational design of next-generation therapeutics. As our understanding of the subtle interplay between structure and function grows, the strategic incorporation of selenium into heterocyclic scaffolds will undoubtedly continue to be a fruitful area of exploration for drug development professionals.[15][17]

References

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A Comparative Guide to the Efficacy of Aminothiophene Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the aminothiophene core has emerged as a versatile and promising platform for the development of new antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of various aminothiophene derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

The Aminothiophene Scaffold: A Foundation for Antimicrobial Activity

The 2-aminothiophene moiety is a key pharmacophore that imparts a broad spectrum of biological activities, including antibacterial, antifungal, and even antiparasitic properties.[1][2] The inherent chemical features of this heterocyclic system, including the presence of sulfur and nitrogen atoms, allow for diverse substitutions, enabling the fine-tuning of its antimicrobial profile. Structure-activity relationship (SAR) studies consistently reveal that the amino group at the C2 position is crucial for bioactivity.[3] Modifications at other positions of the thiophene ring, as well as on the amino group itself, significantly influence the potency and spectrum of these compounds.

Comparative Antibacterial Efficacy

The antibacterial potential of aminothiophene derivatives has been extensively studied against a wide range of Gram-positive and Gram-negative bacteria. The following sections and data tables summarize the efficacy of different aminothiophene classes, highlighting key structural modifications that enhance their activity.

3-Aminothiophene-2-Carboxamides: Potent Antibacterial Agents

Research has shown that 3-aminothiophene-2-carboxamide derivatives often exhibit superior antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. This is attributed to the presence of the amino group, which can participate in crucial interactions with bacterial targets.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 3-Aminothiophene-2-Carboxamide Derivatives against Bacterial Pathogens

Compound IDR1R2Staphylococcus aureus (ATCC 29737) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Reference
7a HH2020[3]
7b CH3H1010[3]
7c OCH3H1020[3]
Compound 4 Cl-1020[4]
Compound 5 OCH3-1020[4]
Compound 9 CONH2-2020[4]
Gentamicin --1010[4]

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Thiophene Derivatives Targeting Drug-Resistant Bacteria

A significant area of research is the development of aminothiophene derivatives active against multidrug-resistant (MDR) bacteria. Certain thiophene derivatives have shown promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[3]

Table 2: MIC50 Values of Thiophene Derivatives against Colistin-Resistant Gram-Negative Bacteria

Compound IDAcinetobacter baumannii (Col-R) MIC50 (mg/L)Escherichia coli (Col-R) MIC50 (mg/L)Reference
Thiophene 4 168[3]
Thiophene 5 1632[3]
Thiophene 8 3232[3]
Colistin 1288[3]

Comparative Antifungal Efficacy

Aminothiophene derivatives have also demonstrated significant potential as antifungal agents. Modifications to the core structure have yielded compounds with potent activity against various fungal pathogens, including Candida and Aspergillus species.

Schiff Bases of 2-Aminothiophenes

The formation of Schiff bases from 2-aminothiophene precursors has proven to be a successful strategy for enhancing antifungal activity. Structure-activity relationship studies on these derivatives have indicated that the presence of electron-withdrawing groups, such as halogens and nitro groups, on the aromatic ring of the Schiff base moiety often leads to increased potency.[5]

Table 3: Minimum Inhibitory Concentrations (MICs) of Selected Antifungal Aminothiophene Derivatives

Compound ClassFungal SpeciesMIC Range (µg/mL)Key Structural Features for ActivityReference
Schiff BasesDermatophytes16 - 64Halogen and nitro substituents[5]
3-Aminothiophene-2-carboxylatesAspergillus niger, Candida albicans10 - 20Chloro, methoxy, and amide groups[4]
2-Aminothiophene (2AT) derivativeFluconazole-resistant Candida spp.100 - 200Synergistic effect with fluconazole[2]
2-Amino-thiophene (6CN10) nanoparticlesCryptococcus neoformans0.1 - 0.2Nanoparticle formulation enhances activity[6]
Fluconazole Candida albicans>8 (resistant strains)-[2]
Amphotericin B Cryptococcus neoformans0.125 - 0.5-[6]

Mechanism of Action: Unraveling the Antimicrobial Effects

The precise mechanisms of action for all aminothiophene derivatives are not fully elucidated; however, several key modes of action have been proposed and investigated.

Disruption of Bacterial Cell Membrane Integrity

A primary mechanism of action for some thiophene derivatives appears to be the disruption of the bacterial cell membrane.[3] These compounds can increase membrane permeability, leading to the leakage of essential cellular components and ultimately cell death. This mechanism is particularly promising as it is less likely to induce resistance compared to an action on a specific enzyme.

G cluster_membrane Bacterial Cell Membrane Outer Membrane Outer Membrane Inner Membrane Inner Membrane Outer Membrane->Inner Membrane Increased Permeability Cell Lysis Cell Lysis Inner Membrane->Cell Lysis Leakage of Cellular Contents Aminothiophene Aminothiophene Aminothiophene->Outer Membrane Interaction

Caption: Proposed mechanism of aminothiophene-induced bacterial cell lysis.

Inhibition of FtsZ Polymerization

Another identified mechanism of action for certain thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ. By inhibiting FtsZ polymerization and its GTPase activity, these compounds effectively block bacterial cell division, leading to a bactericidal effect.[7] This represents a valuable target for the development of novel antibiotics.

Experimental Protocols: A Guide to Efficacy Testing

The determination of the antimicrobial efficacy of aminothiophene derivatives relies on standardized and reproducible experimental protocols. The following outlines a typical workflow for assessing antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][9]

Workflow for Broth Microdilution Assay:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the aminothiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

G Start Start Prepare Stock Solution Prepare Stock Solution Serial Dilutions in Microplate Serial Dilutions in Microplate Prepare Stock Solution->Serial Dilutions in Microplate Inoculate Microplate Inoculate Microplate Serial Dilutions in Microplate->Inoculate Microplate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results (MIC) Read Results (MIC) Incubate->Read Results (MIC) End End Read Results (MIC)->End

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

Aminothiophene derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action. The ability to readily modify the core scaffold allows for the optimization of their efficacy against both susceptible and drug-resistant pathogens. Future research should focus on elucidating the precise molecular targets of these compounds to facilitate rational drug design and the development of next-generation aminothiophene-based antimicrobials. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance.

References

  • El-Sayed, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2897. [Link]

  • Chavan, S. M., et al. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 8(8), 844-848. [Link]

  • Patel, R. V., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128108. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1369325. [Link]

  • Silva, J. C., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Scientific Reports, 14(1), 1888. [Link]

  • de Barros, P. P. S., et al. (2020). Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity. Medical Mycology, 58(8), 1126-1133. [Link]

  • Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6653-6663. [Link]

  • Rathod, D. M., et al. (2021). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 11(3), 1-7. [Link]

  • Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(4), 461-464. [Link]

  • Lua, R., et al. (2022). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 33, 118-130. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Ethyl 5-amino-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Among its many variations, the Ethyl 5-amino-3-methylthiophene-2-carboxylate core has garnered significant attention due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds are typically synthesized via the Gewald multicomponent reaction, a convergent and well-established method that combines a ketone, an activated nitrile, and elemental sulfur.[3] This guide provides a comparative analysis of the in vitro evaluation of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel chemotherapeutic agents is driven by the need for compounds with higher efficacy and lower toxicity. Thiophene derivatives have emerged as a promising class of anticancer agents.[2] Their evaluation hinges on quantifying their ability to inhibit cancer cell growth and induce cell death, often compared against standard drugs like Doxorubicin.

Comparative Performance of Thiophene Derivatives

The cytotoxic effects of various Ethyl 5-amino-3-methylthiophene-2-carboxylate derivatives have been evaluated against multiple cancer cell lines. The primary metric for comparison is the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC₅₀ value indicates higher potency.

Derivative TypeTarget Cell LineKey FindingsIC₅₀ (µM)Reference Compound
Thiophene Carboxamides (e.g., 2b, 2d, 2e)Hep3B (Hepatocellular Carcinoma)Significant anticancer activity with negligible toxicity to normal cell lines.[2]23 µg/mL (for a related isoxazole-carboxamide)[2]Doxorubicin[2]
Thieno[2,3-d]pyrimidinesEAC (Ehrlich Ascites Carcinoma)Compounds 7 and 16 showed significant activities against EAC cells.[4]Not specifiedNot specified
Diethyl-3-methyl-5-(...carboxamido) thiophene-2,4-dicarboxylatesVERO, 786-OCompounds KM11 & KM16 showed moderate anti-proliferative activity.[5]Not specifiedNot specified
Workflow for In Vitro Anticancer Screening

The logical progression from compound synthesis to activity confirmation is a critical workflow in drug discovery. This process ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays (for potent compounds) cluster_2 Phase 3: Validation Compound Synthesized Thiophene Derivative MTT_Assay MTT Cell Viability Assay (e.g., Hep3B, MCF-7) Compound->MTT_Assay Treat cells IC50 Determine IC₅₀ Value MTT_Assay->IC50 Measure Absorbance Spheroid 3D Spheroid Model Assay IC50->Spheroid Select leads CellCycle Cell Cycle Analysis (Flow Cytometry) Spheroid->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis Elucidate Mechanism Toxicity Normal Cell Line Toxicity (e.g., HEK293) Apoptosis->Toxicity Confirm Selectivity G cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Setup cluster_2 Step 3: Incubation & Reading Isolate Obtain Pure Bacterial Culture (e.g., from ATCC) Inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) Isolate->Inoculum Grow overnight Plate Inoculate Microtiter Plate (containing compound dilutions) Inoculum->Plate Compound Prepare Serial Dilutions of Thiophene Derivative Compound->Plate Incubate Incubate Plate (e.g., 18-24h at 37°C) Plate->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Experimental Protocol: Broth Microdilution Method

This is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [6]It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Choices:

  • Pure Culture: Starting with a pure culture is non-negotiable. Contamination would lead to erroneous results, as the contaminating organism might have a different susceptibility profile. [7]* Standardized Inoculum: The density of the starting bacterial suspension must be standardized (typically to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). This ensures that the number of bacteria is consistent across all tests, making the results comparable and reproducible. [6]* Mueller-Hinton Broth (MHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has low batch-to-batch variability and does not inhibit common antimicrobials.

Step-by-Step Methodology:

  • Isolate Preparation: Obtain a pure culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) by streaking on an appropriate agar plate. [8]2. Inoculum Standardization: Select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. [6]This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene derivative in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Also include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions. [9]6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [10]The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from bodies like EUCAST or CLSI. [11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. [12]Therefore, compounds that can safely modulate the inflammatory response are of high therapeutic interest. In vitro assays for anti-inflammatory activity often measure the inhibition of pro-inflammatory mediators or the stabilization of cellular membranes. [13][14]

Comparative Performance of Thiophene Derivatives

The anti-inflammatory potential can be assessed through various assays, including the inhibition of protein denaturation, stabilization of red blood cell membranes, and reduction of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells. [14][15]

Derivative/Compound Type Assay Key Findings Standard Drug
Thiophene-carboxamide derivatives Antioxidant (ABTS method) 3-amino derivatives showed the highest activity (up to 62% inhibition). [16] Ascorbic Acid [16]
Various novel compounds Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells A common screening method to identify potential anti-inflammatory agents. [12][17] Diclofenac, Ibuprofen [18][19]

| Various novel compounds | Human Red Blood Cell (HRBC) Membrane Stabilization | Measures the ability of a compound to prevent hemolysis induced by hypotonic solutions. [18]| Diclofenac [18]|

Experimental Protocol: Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation. [19]This assay evaluates the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. This serves as a proxy for its anti-inflammatory activity. [19]Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are known to inhibit protein denaturation. [19] Causality Behind Choices:

  • Albumin: A readily available and stable protein that denatures upon heating in a predictable manner, making it a suitable model protein.

  • Heat-Induced Denaturation: Heating provides the energy to disrupt the protein's secondary and tertiary structures, mimicking the denaturation process that occurs during inflammation.

  • Spectrophotometric Measurement: The increase in turbidity upon denaturation can be quantified by measuring the absorbance of the solution, providing a simple and effective readout.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the thiophene derivative.

  • Control: A similar volume of distilled water is used as the control instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: After heating, allow the mixtures to cool to room temperature.

  • Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Comparison: The results are compared with a standard anti-inflammatory drug like Diclofenac sodium, tested under the same conditions.

Conclusion

The Ethyl 5-amino-3-methylthiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. Their systematic in vitro evaluation, using robust and well-validated assays such as the MTT, broth microdilution, and protein denaturation methods, is crucial for identifying lead compounds for further development. By understanding the principles and causality behind these experimental protocols, researchers can generate high-quality, reproducible data, paving the way for the discovery of next-generation therapeutics. This guide provides a framework for the comparative evaluation of these promising molecules, emphasizing scientific rigor and a logical, step-wise approach to drug discovery.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

  • Akkurt, M., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Malani, K., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry. Available at: [Link]

  • Ezzat, S. M., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]

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  • Simner, P. J., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Al-Mahmoud, G. A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

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  • Abdel-Aziz, H. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Ghorab, M., et al. (2006). The Synthesis of Some New Sulfur Heterocyclic Compounds as Potential Radioprotective and Anticancer Agents. ResearchGate. Available at: [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link]

  • Zergui, A., et al. (2024). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [Link]

  • Al-Mahmoud, G. A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against Col-R A. baumannii and E. coli. ResearchGate. Available at: [Link]

  • Madhavi, K., & Ramanamma, K. V. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]

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  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Wang, Y., et al. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Natural Products. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-3-methylthiophene-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a valuable building block in pharmaceutical synthesis, its proper disposal is a critical aspect of responsible chemical management. This guide provides a detailed, step-by-step operational plan for its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Waste Identification: A Proactive Approach

  • Skin Irritation: May cause redness and discomfort upon contact with the skin.[1][2][3][4][5][6]

  • Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][7]

  • Hygroscopic: The hydrochloride salt form is likely to absorb moisture from the air.[7]

Therefore, all materials contaminated with Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, including the pure compound, reaction residues, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Quantitative Data Summary for Disposal Planning

The following table summarizes key information for the safe handling and disposal of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, extrapolated from related compounds and general chemical safety principles.

ParameterGuidelineSource
GHS Hazard Class (presumed) Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1][2][3][4][5][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides.
Recommended PPE Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[2][4]
Spill Cleanup Absorbent Inert material such as vermiculite, sand, or commercial sorbent pads.[8]
Waste Container Material High-density polyethylene (HDPE) or other compatible material.[8]

Step-by-Step Disposal Protocol: Ensuring Safety and Compliance

This protocol provides a clear, actionable workflow for the disposal of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles or a face shield are mandatory.[1][2][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1][2][4]

  • Body Protection: A lab coat must be worn to protect against skin contact.

Waste Segregation and Collection

Proper segregation of waste at the source is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Carefully collect any solid Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, contaminated spatulas, weigh boats, and other disposable labware.

    • Place these materials in a dedicated, clearly labeled hazardous waste container made of a compatible material like HDPE.[8]

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.

    • Crucially, do not mix this waste stream with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][6]

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[8]

Labeling and Storage

Accurate labeling and proper storage are essential for safety and regulatory compliance.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride," and the approximate quantity. Include the date of waste generation.

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible chemicals.

Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals.

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental release, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite or sand.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural steps.

Disposal_Decision_Tree Start Waste Generated Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Solid_Container Collect in labeled solid hazardous waste container (HDPE) Is_Solid->Solid_Container Yes Is_PPE Is it contaminated PPE? Is_Liquid->Is_PPE No Liquid_Container Collect in labeled liquid hazardous waste container Is_Liquid->Liquid_Container Yes PPE_Bag Place in designated hazardous waste bag Is_PPE->PPE_Bag Yes Store Store in designated, secure accumulation area Solid_Container->Store Liquid_Container->Store PPE_Bag->Store Dispose Arrange for pickup by licensed disposal service Store->Dispose

Caption: Decision tree for the segregation of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride waste.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate and Ventilate Area Spill->Evacuate Wear_PPE Wear Appropriate PPE Evacuate->Wear_PPE Contain Contain Spill with Inert Absorbent Wear_PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Cleanup Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose_Cleanup

Caption: Workflow for responding to a spill of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, fostering a secure and responsible laboratory environment.

References

  • Pharmaffiliates. (n.d.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(5), 1192-1202. Retrieved from [Link]

  • American Chemical Society. (2025, September 2). An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. Chemistry of Materials. Retrieved from [Link]

  • Benfodda, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24673. Retrieved from [Link]

  • Semantic Scholar. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Removal of Thiophene and Its Derivatives from Model Gasoline Using Polymer-Supported Metal Chlorides Ionic Liquid Moieties. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Drug Incompatibility Chemistry. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [https://www.researchgate.net/publication/237036504_2-Aminothiophene-3-carboxylic_acid_ester_derivatives_as_novel_highly_selective_cytostatic_agents]([Link]_ cytostatic_agents)

  • Oreate AI Blog. (2026, January 8). Understanding the Risks: Is Hydrochloride Dangerous? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.